Salinazid
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIZUNYMJSPHBH-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56314764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
495-84-1 | |
| Record name | Salinazid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salinazid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SALINAZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H42W1O4O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Salinazid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salinazid, chemically known as N'-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide, is a hydrazone derivative formed from the condensation of the antitubercular drug isoniazid (B1672263) and salicylaldehyde (B1680747).[1] This document provides a comprehensive technical overview of the synthesis and detailed characterization of this compound. It includes a step-by-step experimental protocol for its preparation and purification, along with a summary of its key physicochemical properties. Furthermore, this guide details the analytical techniques employed for its structural elucidation, including UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The document also illustrates the synthesis workflow and a proposed mechanism of action through diagrams generated using Graphviz, adhering to specified visualization standards.
Physicochemical Properties of this compound
This compound is a crystalline solid whose key properties are summarized in the table below.[1][2]
| Property | Value | Reference |
| IUPAC Name | N'-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide | [2] |
| CAS Number | 495-84-1 | [1][2] |
| Molecular Formula | C₁₃H₁₁N₃O₂ | [1][3] |
| Molecular Weight | 241.24 g/mol | [1][2] |
| Melting Point | 232-233°C (some sources report 251°C) | [1] |
| Appearance | Crystalline solid | [4] |
| SMILES | O=C(N/N=C/C1=CC=CC=C1O)C2=CC=NC=C2 | [5] |
| InChIKey | VBIZUNYMJSPHBH-OQLLNIDSSA-N | [2] |
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction, specifically the formation of a Schiff base, between isoniazid (isonicotinic acid hydrazide) and salicylaldehyde (2-hydroxybenzaldehyde).[1][6] The reaction involves a nucleophilic attack by the terminal nitrogen of the hydrazide group of isoniazid on the carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule to form the stable hydrazone linkage (C=N).[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow diagram for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on general methods for synthesizing isoniazid-derived Schiff bases.[4][7]
-
Reagent Preparation: In a round-bottom flask, dissolve isoniazid (1.0 eq) in a suitable volume of ethanol. In a separate container, dissolve salicylaldehyde (1.0 eq) in ethanol.
-
Reaction Setup: While stirring the isoniazid solution, add the salicylaldehyde solution. Add a few drops of glacial acetic acid to catalyze the reaction.[7]
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux for 1-2 hours.[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A crystalline precipitate of this compound should form.
-
Purification: Collect the solid product by filtration. Wash the crystals several times with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified this compound crystals in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a suitable temperature.[7] The final product is typically a white or off-white crystalline solid.[4]
Characterization of this compound
A combination of spectroscopic methods is used to confirm the structure and purity of the synthesized this compound.
Summary of Characterization Data
| Technique | Key Observations |
| UV-Visible | Exhibits characteristic absorption patterns due to its conjugated system.[1] |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3200 (N-H stretch), ~1680 (C=O, Amide I), ~1600 (C=N, imine stretch), ~1500-1600 (C=C aromatic stretch).[1][8] |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to aromatic protons (pyridine and phenyl rings), a deshielded phenolic -OH proton, an amide N-H proton, and an imine C-H proton. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for carbonyl carbon, imine carbon, and aromatic carbons. |
| Mass Spec. (m/z) | Molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight (241.24). |
Detailed Experimental Protocols: Characterization
-
UV-Visible Spectroscopy: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol). The UV-Vis spectrum is recorded over a range of 200-800 nm using a spectrophotometer, with the pure solvent as a blank.[1]
-
Infrared (IR) Spectroscopy: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The IR spectrum is obtained using an FT-IR spectrometer to identify key functional groups.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). Both ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization, ESI).[1] This confirms the molecular formula of the compound.
Mechanism of Action: Ionophore Activity
This compound is reported to act as a potent ionophore, particularly for Cu(II) ions.[9] An ionophore is a lipid-soluble molecule that can bind to an ion and transport it across a lipid barrier, such as a cell membrane. This activity is crucial for its potential biological effects, including preferential killing of certain cancer cells.[9]
Caption: Proposed ionophoric action of this compound.
Conclusion
The synthesis of this compound is a straightforward and efficient process involving a condensation reaction. Its structure can be unequivocally confirmed through a standard suite of analytical and spectroscopic techniques. The data presented in this guide provide a solid foundation for researchers and professionals engaged in the development and study of this compound and related hydrazone compounds for various therapeutic applications, leveraging its properties as a bioactive molecule and metal ionophore.
References
- 1. This compound (495-84-1) for sale [vulcanchem.com]
- 2. This compound | C13H11N3O2 | CID 135400471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. This compound | TargetMol [targetmol.com]
Salinazid: A Technical Guide to its Chemical Structure, Properties, and Antitubercular Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salinazid (B610668), a Schiff base derivative of the frontline antituberculosis drug isoniazid (B1672263), presents a compelling case for continued investigation in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for its synthesis, purification, and characterization are presented, supported by tabulated quantitative data and schematic diagrams to facilitate a deeper understanding for researchers in medicinal chemistry and drug development.
Chemical Identity and Structure
This compound, with the IUPAC name N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, is formed through the condensation of isoniazid and salicylaldehyde (B1680747).[1] This reaction results in a hydrazone linkage that connects the isonicotinoyl and salicyl moieties.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide | [1] |
| CAS Number | 495-84-1 | [1] |
| Molecular Formula | C₁₃H₁₁N₃O₂ | [1] |
| Molecular Weight | 241.24 g/mol | [1] |
| Synonyms | Salicylaldehyde isonicotinoyl hydrazone, Salizid, Nupasal | [2] |
The chemical structure of this compound is depicted below:
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key properties is provided in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 232-233 °C | [3] |
| Solubility | Water: 0.005 g / 100 mL at 25°CEthanol (absolute): 0.18 g / 100 mL at 25°CPropylene Glycol: 0.212 g / 100 mL at 25°CBuffer (pH 7.4): >36.2 µg/mL | [3][4] |
| LogP (calculated) | 1.4 | [4] |
| pKa (predicted) | Acidic pKa (phenol): ~8-9Basic pKa (pyridine): ~3-4 | [5] |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via a condensation reaction between isoniazid and salicylaldehyde.
Protocol:
-
Dissolution of Reactants: Dissolve equimolar amounts of isoniazid and salicylaldehyde in a suitable solvent, such as ethanol (B145695) or a water-ethanol mixture.
-
Reaction: The mixture is typically stirred at room temperature or gently heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, the product often precipitates out of the solution upon cooling. The solid product is then collected by vacuum filtration.
-
Washing: The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Protocol:
-
Solvent Selection: A suitable solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is a commonly used solvent.
-
Dissolution: The crude this compound is dissolved in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is briefly heated. The charcoal is then removed by hot filtration.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, during which time crystals of pure this compound will form. The flask can be further cooled in an ice bath to maximize crystal formation.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a desiccator or a vacuum oven.
Analytical Characterization
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine (B92270) and salicyl rings, the azomethine proton (-CH=N-), and the amide proton (-NH-). |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine and salicyl rings, the carbonyl carbon of the amide, and the azomethine carbon. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), C=N stretching (hydrazone), and O-H stretching (phenol). |
| UV-Vis (λmax) | Absorption maxima in the UV-visible region due to π-π* and n-π* electronic transitions within the conjugated system. |
Mechanism of Action
This compound is a prodrug that, like its parent compound isoniazid, is believed to exert its antitubercular activity by inhibiting the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[2][6]
The proposed mechanism involves the activation of this compound by the mycobacterial catalase-peroxidase enzyme, KatG.[6] The activated form of the drug then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, thereby blocking mycolic acid biosynthesis.[2] This disruption of the cell wall leads to bacterial cell death.
Metabolism
The metabolism of this compound is expected to be similar to that of isoniazid, which primarily undergoes acetylation by N-acetyltransferase 2 (NAT2) and hydrolysis.[7][8][9] The salicylaldehyde moiety may also undergo metabolic transformations.
The rate of isoniazid metabolism is known to be influenced by genetic polymorphisms in the NAT2 enzyme, leading to "fast" and "slow" acetylator phenotypes.[8] This can have significant implications for drug efficacy and toxicity. It is plausible that the metabolism of this compound would follow a similar pattern.
Conclusion
This compound remains a molecule of interest in the field of antitubercular drug discovery. Its straightforward synthesis and structural similarity to isoniazid make it an attractive scaffold for further modification and optimization. This technical guide provides a foundational understanding of its chemical and biological properties, which can aid researchers in the rational design of new and more effective antitubercular agents. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its potential in overcoming isoniazid resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 5. pjps.pk [pjps.pk]
- 6. droracle.ai [droracle.ai]
- 7. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoniazid: metabolic aspects and toxicological correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Salinazid Derivatives: A Technical Guide for Researchers
An in-depth exploration of the synthesis, antimicrobial, and cytotoxic properties of Salinazid derivatives, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential.
This compound, a hydrazone derived from the condensation of isoniazid (B1672263) and salicylaldehyde (B1680747), and its derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities.[1] Initially investigated for their antimycobacterial properties, these compounds have since demonstrated potent antimicrobial effects against a range of pathogens and notable cytotoxic activity against various cancer cell lines. This technical guide provides a detailed overview of the synthesis, quantitative biological data, experimental methodologies, and mechanisms of action of this compound derivatives, serving as a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and oncology.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is primarily achieved through a condensation reaction between a hydrazide and an aldehyde or ketone.[1] The archetypal synthesis of this compound involves the reaction of isoniazid (isonicotinic hydrazide) with salicylaldehyde (2-hydroxybenzaldehyde).[1] Derivatives can be readily synthesized by employing substituted salicylaldehydes or alternative hydrazides, allowing for the systematic exploration of structure-activity relationships.
Antimicrobial Activity
This compound derivatives have demonstrated significant activity against various microorganisms, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] The antimycobacterial efficacy of these compounds, including activity against drug-resistant strains, has been a major focus of research.[2][3][4][5]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against Mycobacterium tuberculosis and other microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis | - | [1] |
| Salicylhydrazone Derivative 10 | M. tuberculosis H37Rv | 7.8 | [1] |
| Salicylhydrazone Derivative 11 | M. tuberculosis H37Rv | 3.9 | [1] |
| Salicylhydrazone Derivative 18 | M. tuberculosis H37Rv | 0.49 | [1] |
| 4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (16) | M. tuberculosis H37Rv | 1.56 | [6] |
| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (18a) | M. tuberculosis H37Rv | 3.13 | [6] |
| 4-Hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazone derivative 3d | M. tuberculosis H37Rv | 0.0730 µM | [7] |
| Sulfonyl hydrazone 5g | M. tuberculosis H37Rv | 0.0763 µM | [7] |
| Sulfonyl hydrazone 5k | M. tuberculosis H37Rv | 0.0716 µM | [7] |
Cytotoxic Activity
In addition to their antimicrobial properties, this compound derivatives have exhibited significant cytotoxic effects against a variety of cancer cell lines, indicating their potential as anticancer agents.[1][8]
Quantitative Cytotoxicity Data
The following table presents the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiazole-hydrazone conjugate 5c | MCF-7 | 58.13 µg/mL | [9] |
| Thiazole-hydrazone conjugate 5f | MCF-7 | 60.88 µg/mL | [9] |
| Thiazole-hydrazone conjugate 5h | HepG2 | 55.8 µg/mL | [9] |
| Thiazole-hydrazone conjugate 5d | HepG2 | 57.47 µg/mL | [9] |
| 2-Mercaptobenzoxazole derivative 5d | HepG2, MCF-7, MDA-231, HeLa | 1.94–7.1 | [10] |
| Thienopyrimidine derivative 50 | MCF-7 | 13.2 | [11] |
| Thienopyrimidine derivative 51 | MCF-7 | 22.6 | [11] |
| Thienopyrimidine derivative 50 | HepG2 | 24.9 | [11] |
| Thienopyrimidine derivative 51 | HepG2 | 16.2 | [11] |
| 3,5-disubstituted thiazolidine-2,4-dione derivative 108 | MCF-7 | 1.27 | [11] |
| 3,5-disubstituted thiazolidine-2,4-dione derivative 109 | MCF-7 | 1.31 | [11] |
| 3,5-disubstituted thiazolidine-2,4-dione derivative 110 | MCF-7 | 1.50 | [11] |
Experimental Protocols
Synthesis of N'-Substituted Salicylhydrazones (General Procedure)
This protocol describes a general method for the synthesis of this compound derivatives.[12][13]
Materials:
-
Appropriate salicylaldehyde (1 mmol)
-
Appropriate hydrazide (1 mmol)
-
Ethanol (B145695) or Methanol (B129727) (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the salicylaldehyde (1 mmol) in a minimal amount of ethanol or methanol in a round-bottom flask.
-
Add the corresponding hydrazide (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N'-substituted salicylhydrazone.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (EUCAST Protocol for Mycobacterium tuberculosis)
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for determining the Minimum Inhibitory Concentration (MIC) of antituberculous agents.[14][15][16]
Materials:
-
96-well U-shaped microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) as a reference strain
-
Sterile water with 0.05% Tween 80
-
Glass beads
-
Densitometer
Procedure:
-
Inoculum Preparation: a. Harvest colonies of M. tuberculosis from a fresh culture on Löwenstein-Jensen or Middlebrook 7H10/7H11 agar. b. Transfer the colonies to a tube containing sterile water with 0.05% Tween 80 and glass beads. c. Vortex for 1-2 minutes to create a homogenous suspension. d. Allow the large particles to settle for 30-60 minutes. e. Adjust the turbidity of the supernatant to a 0.5 McFarland standard using a densitometer. f. Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10⁵ CFU/mL.
-
Drug Dilution: a. Perform serial two-fold dilutions of the this compound derivative stock solution in Middlebrook 7H9 broth in the wells of the microtiter plate. The final volume in each well should be 100 µL. b. Include a drug-free growth control well and a sterility control well (broth only).
-
Inoculation: a. Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.
-
Incubation: a. Seal the microtiter plate with an adhesive sealer or place it in a plastic bag to prevent evaporation. b. Incubate the plate at 37°C for 7-21 days.
-
Reading and Interpretation: a. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as Resazurin. b. For visual reading, a distinct button of bacterial growth will be visible at the bottom of the wells in the absence of inhibition.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottomed cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the this compound derivative in the culture medium. b. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). d. Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Incubation: a. After the incubation period, add 10-20 µL of MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Action and Signaling Pathways
Antitubercular Mechanism: Inhibition of Mycolic Acid Synthesis
The primary mechanism of action for isoniazid, and likely for this compound and its derivatives, against M. tuberculosis involves the inhibition of mycolic acid biosynthesis. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier.
The key steps in this pathway are:
-
Prodrug Activation: Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[17][18]
-
Formation of the INH-NAD Adduct: Activated isoniazid reacts with NAD⁺ to form a covalent INH-NAD adduct.[5][17][19]
-
Inhibition of InhA: The INH-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA.[5][18][20]
-
Disruption of Mycolic Acid Synthesis: InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of fatty acids that are precursors to mycolic acids. Inhibition of InhA disrupts this pathway, leading to the depletion of mycolic acids and ultimately cell death.[17][18]
Anticancer Mechanism: Induction of Apoptosis
The cytotoxic activity of this compound derivatives in cancer cells is often mediated by the induction of apoptosis, or programmed cell death. This process can be initiated through two main signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[2][4][8]
The key events in these pathways include:
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8.[2][21]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane. This process is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the activation of initiator caspase-9.[2][22]
-
Execution Phase: Both initiator caspases (caspase-8 and caspase-9) can activate effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[22][23]
Drug Development Workflow
The development of this compound derivatives as therapeutic agents follows a structured workflow from initial discovery to lead optimization.
This workflow begins with the identification of "hit" compounds from large-scale screening.[24][25] These hits then undergo a "hit-to-lead" phase, which involves initial structure-activity relationship (SAR) studies and in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to identify promising lead series.[26][27] The subsequent "lead optimization" phase focuses on refining the chemical structure of the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, supported by in vivo efficacy studies.[26][27] Promising candidates then advance to preclinical and ultimately clinical development.
Conclusion
This compound derivatives represent a versatile class of compounds with significant potential in both antimicrobial and anticancer therapy. Their straightforward synthesis allows for extensive structural modifications, enabling the fine-tuning of their biological activity. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic applications of these promising molecules. Future research should focus on detailed in vivo studies to validate the efficacy and safety of lead compounds and to elucidate their mechanisms of action with greater precision.
References
- 1. Preclinical tests for salicylhydrazones derivatives to explore their potential for new antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EUCAST: Reference Method [eucast.org]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sodium salicylate activates caspases and induces apoptosis of myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Whole-Cell Hit-to-Lead | Working Group for New TB Drugs [newtbdrugs.org]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. Combining Computational Methods for Hit to Lead Optimization in Mycobacterium tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
The Emerging Role of Salinazid as a Potential Cu(II) Ionophore in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic induction of apoptosis in cancer cells through the targeted delivery of metal ions represents a promising frontier in oncology. This technical guide explores the potential of Salinazid, a Schiff base derived from salicylaldehyde (B1680747) and isoniazid (B1672263), to function as a potent Cu(II) ionophore for anticancer applications. While direct research on the this compound-Cu(II) complex is nascent, a substantial body of evidence from structurally analogous salicylaldehyde and isoniazid-derived hydrazone copper complexes provides a strong rationale for its investigation. This document consolidates the existing data on these related compounds to build a comprehensive theoretical and practical framework for researchers. It covers the synthesis of such complexes, their proposed mechanisms of action, including the generation of reactive oxygen species (ROS) and induction of apoptosis, and detailed experimental protocols. The guide aims to serve as a foundational resource for the scientific community to design and execute further studies on this compound as a novel therapeutic agent.
Introduction: The Ionophore Strategy in Cancer Therapy
Conventional cancer therapies often face challenges of non-selectivity and acquired resistance. Metal-based therapeutics, particularly those utilizing copper, offer a promising alternative by exploiting the unique biochemical environment of cancer cells.[1] Cancer cells exhibit a higher demand for copper compared to healthy cells, making them more susceptible to copper-induced toxicity. Copper ionophores are lipophilic molecules that can bind to copper ions and transport them across cellular membranes, leading to an increase in intracellular copper concentration. This disrupts cellular homeostasis, primarily through the generation of reactive oxygen species (ROS), which in turn can trigger apoptotic cell death.[2][3]
This compound (N'-(2-hydroxybenzylidene)isonicotinohydrazide) is a hydrazone Schiff base that possesses ideal coordination sites for metal ions like Cu(II). Its structure is a composite of salicylaldehyde and isoniazid, both of which have been individually investigated in the context of metal complexes with anticancer properties.[4][5] This guide will extrapolate from the research on these related copper complexes to build a strong case for this compound as a Cu(II) ionophore in cancer research.
Synthesis and Characterization of this compound-Cu(II) Complex
The synthesis of a this compound-Cu(II) complex is expected to be a straightforward process, based on established protocols for similar hydrazone complexes.[5][6]
Experimental Protocol: Synthesis of this compound-Cu(II) Complex
-
Ligand Synthesis: this compound (the ligand) is synthesized by the condensation reaction of salicylaldehyde and isoniazid in a suitable solvent like ethanol. The mixture is typically refluxed for a few hours, after which the product precipitates upon cooling and can be purified by recrystallization.
-
Complexation: A solution of the this compound ligand in a solvent such as a DMF-methanol mixture is treated with an equimolar solution of a Cu(II) salt (e.g., CuCl₂·2H₂O or Cu(OAc)₂·H₂O) in the same solvent.
-
The reaction mixture is stirred and refluxed for several hours. The formation of the complex is often indicated by a color change and the precipitation of a solid.
-
The resulting solid complex is filtered, washed with the solvent to remove unreacted starting materials, and dried in vacuo.
-
Characterization: The structure and purity of the synthesized complex should be confirmed using various spectroscopic and analytical techniques, including:
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the copper ion through shifts in the characteristic bands (e.g., C=N, N-N, and phenolic C-O).
-
UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complex.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complex.[5]
-
X-ray Crystallography: To definitively determine the solid-state molecular structure.
-
Proposed Mechanism of Action
The anticancer activity of the this compound-Cu(II) complex is hypothesized to proceed through its function as a copper ionophore, leading to ROS-mediated apoptosis.
Copper Ionophore Activity and ROS Generation
The lipophilic nature of the this compound-Cu(II) complex would facilitate its diffusion across the cancer cell membrane. Once inside the cell, the complex can release Cu(II) ions, or the complex itself can participate in redox cycling. The increase in intracellular copper concentration is a critical event, as copper is a redox-active metal that can catalyze the production of highly toxic ROS, such as the hydroxyl radical (•OH), through Fenton-like reactions.[7] This surge in ROS leads to a state of oxidative stress, causing damage to vital cellular components like DNA, lipids, and proteins, ultimately pushing the cell towards apoptosis.[8]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells. Copper complexes of salicylaldehyde and isoniazid-derived hydrazones have been shown to be potent inducers of apoptosis.[4][9][10] The elevated ROS levels are a primary trigger for the intrinsic apoptotic pathway.
The proposed signaling cascade is as follows:
-
ROS Production: The this compound-Cu(II) complex increases intracellular ROS.
-
Mitochondrial Disruption: High levels of ROS can lead to the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: Cytochrome c in the cytosol activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis.
-
Cell Death: Activated caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Some studies on related compounds have also pointed to the upregulation of specific proteins, such as integrin β4, which may play a role in mediating the apoptotic signal.[4][9][11]
Quantitative Data from Analogous Compounds
While specific data for the this compound-Cu(II) complex is not yet available, the following tables summarize the cytotoxic activity of structurally related copper(II) complexes, demonstrating their potential as anticancer agents.
Table 1: IC₅₀ Values of Isoniazid-Derived Hydrazone Cu(II) Complexes [12]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| [Cu(HAPIH)Cl₂]·1.25H₂O | HCT-116 (Colon) | 0.39 |
| SF-295 (Glioblastoma) | 0.86 | |
| OVCAR-8 (Ovarian) | 0.58 | |
| Doxorubicin (Control) | HCT-116 (Colon) | 0.23 |
| SF-295 (Glioblastoma) | 0.43 | |
| OVCAR-8 (Ovarian) | 0.25 |
Table 2: IC₅₀ Values of Salicylaldehyde-Derived Hydrazone Cu(II) Complexes
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cu-15 | HUVEC (Endothelial) | ~10 (induces apoptosis) | [9] |
| Cu-16 | A549 (Lung) | Potent growth inhibitor | [4] |
Note: The data in Table 2 is presented as reported in the source, which in some cases describes potent activity at a certain concentration rather than a precise IC₅₀ value.
Key Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of the this compound-Cu(II) complex.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the this compound-Cu(II) complex for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Detection of Intracellular ROS
-
Cell Treatment: Cells are seeded in 6-well plates or on coverslips and treated with the this compound-Cu(II) complex for a specified time.
-
Fluorescent Probe Incubation: The cells are then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), at 37°C for 30 minutes in the dark.
-
Analysis: The fluorescence intensity is measured using a flow cytometer or visualized under a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Collection: Both adherent and floating cells are collected after treatment with the this compound-Cu(II) complex.
-
Staining: The cells are washed with PBS and then resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
References
- 1. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of Copper (II) Hydrazone Schiff Base Complex: A review | Basic & Clinical Cancer Research [publish.kne-publishing.com]
- 3. Anticancer Effects of Copper(II) Complexes Hydrazone −Based Schiff Base: A review | Basic & Clinical Cancer Research [bccr.tums.ac.ir]
- 4. A novel copper complex of salicylaldehyde pyrazole hydrazone induces apoptosis through up-regulating integrin beta4 in H322 lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Antimicrobial and Antiproliferative Activity Evaluation of Cu(II), Co(II), Zn(II), Ni(II) and Pt(II) Complexes with Isoniazid-Derived Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salen‐Type Copper(II) Complexes: Synthesis, Characterization, Computational Studies, Molecular Docking, Anticancer Potential, and Pharmacokinetic Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 8. Anticancer activity of a new copper(ii) complex with a hydrazone ligand. Structural and spectroscopic characterization, computational simulations and cell mechanistic studies on 2D and 3D breast cancer cell models - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Novel complex of copper and a salicylaldehyde pyrazole hydrazone derivative induces apoptosis through up-regulating integrin beta 4 in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and evaluation of copper(II) complexes with isoniazid-derived hydrazones as anticancer and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Salinazid: An In-depth Technical Guide to its Early Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, a Schiff base derivative of the frontline antitubercular drug isoniazid (B1672263), emerged in the mid-20th century as part of a broader scientific endeavor to enhance the therapeutic properties of known active compounds. This technical guide delves into the early history and discovery of this compound, providing a detailed account of its initial synthesis, key experimental evaluations, and the foundational understanding of its biological activity. The information presented herein is curated for professionals in the fields of pharmaceutical research and development, offering a retrospective lens on the early methodologies and quantitative assessments that defined this compound's entry into the scientific domain.
The Genesis of this compound: Initial Synthesis
The first documented synthesis of this compound was reported by Hart and his colleagues in a 1954 publication in the journal Antibiotics & Chemotherapy. The synthesis is a classic example of a condensation reaction, a fundamental process in organic chemistry.
Experimental Protocol: Synthesis of this compound
Reaction: Isoniazid + Salicylaldehyde (B1680747) → this compound + Water
General Procedure:
-
Dissolution: Isoniazid is dissolved in a suitable solvent, typically a lower alcohol such as ethanol (B145695) or methanol.
-
Addition of Salicylaldehyde: Salicylaldehyde is added to the isoniazid solution. The reaction is often carried out in equimolar amounts.
-
Reaction Conditions: The mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation reaction.
-
Precipitation and Isolation: Upon formation, this compound, being less soluble, precipitates out of the solution. The solid product is then collected by filtration.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent to yield the final product.
The resulting compound, this compound (N'-salicylideneisonicotinohydrazide), is a crystalline solid.
Early Evaluation of Biological Activity
Following its synthesis, the antitubercular properties of this compound were investigated. A pivotal study documenting its "tuberculostatic activity" was published in 1955 by Bavin and his team in the Journal of Pharmacy and Pharmacology. These early studies were crucial in characterizing the compound's potential as a therapeutic agent.
In Vitro Antitubercular Activity
Early in vitro studies were conducted to determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis. The MIC is a critical quantitative measure that indicates the lowest concentration of a drug that prevents the visible growth of a bacterium. While the specific MIC values from the 1955 Bavin et al. paper are not widely cited in contemporary literature, research on isoniazid derivatives from that era provides a contextual understanding of the expected efficacy. For comparison, isoniazid itself was known for its high potency, with MIC values typically in the range of 0.02 to 0.2 µg/mL against susceptible strains of M. tuberculosis. The research into derivatives like this compound aimed to explore if the modifications to the isoniazid structure could lead to improved activity, better penetration into the mycobacterial cell, or a different spectrum of action.
Acute Toxicity Studies
Early Hypothesis on the Mechanism of Action
In the 1950s, the precise molecular mechanisms of drug action were not as well understood as they are today. The prevailing hypothesis for this compound's mechanism of action was logically inferred from its parent compound, isoniazid. Isoniazid was known to be a potent inhibitor of mycobacterial growth, and it was later discovered to be a prodrug that requires activation by a mycobacterial catalase-peroxidase enzyme (KatG). The activated form of isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
The early assumption for this compound was that it likely acted through a similar pathway. It was hypothesized that this compound might either:
-
Act as a prodrug itself, potentially being hydrolyzed in vivo to release isoniazid.
-
Possess intrinsic activity as a whole molecule, with the salicylaldehyde moiety influencing its uptake, stability, or interaction with mycobacterial targets.
The formation of a Schiff base by condensing isoniazid with an aldehyde was a strategy to potentially alter the drug's physicochemical properties, such as lipophilicity, which could in turn affect its absorption and penetration into the bacterial cell.
Data Summary
| Parameter | Description | Early Quantitative Data (1950s) | Contextual Information |
| Synthesis Yield | The efficiency of the chemical reaction to produce this compound. | Data from the original 1954 publication is not readily available. | Condensation reactions of this type are generally efficient. |
| MIC vs. M. tb | Minimum inhibitory concentration against Mycobacterium tuberculosis. | Specific values from the 1955 Bavin et al. study are not widely cited. | Isoniazid MIC: 0.02-0.2 µg/mL. Derivatives were explored for comparable or improved potency. |
| Acute Toxicity (LD50) | Median lethal dose in animal models (e.g., mice). | Specific values from early studies are not readily available. | Isoniazid LD50 (mice): ~100-150 mg/kg. |
Visualizing the Core Concepts
Synthesis of this compound
Caption: Synthesis of this compound via condensation reaction.
Postulated Early Mechanism of Action
Caption: Early hypotheses for this compound's mechanism of action.
Conclusion
The early research on this compound in the mid-1950s laid the groundwork for understanding this isoniazid derivative. While the initial quantitative data from the seminal publications by Hart et al. and Bavin et al. are not as accessible as modern research, the established principles of its synthesis and the logical extension of isoniazid's known antitubercular activity provided a strong foundation for its evaluation. This technical guide serves to consolidate the historical context and the fundamental scientific inquiries that marked the discovery and initial characterization of this compound, offering valuable insights for contemporary researchers in the ongoing quest for novel and effective therapeutic agents.
Salinazid: An In-depth Technical Guide to its Antimycobacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid (B610668), a salicylaldehyde (B1680747) isonicotinoyl hydrazone, is a compound of interest in the field of antimycobacterial research. As a derivative of the frontline anti-tuberculosis drug isoniazid, it shares a common structural scaffold, suggesting a potential role in combating mycobacterial infections. This technical guide provides a comprehensive overview of the current understanding of this compound's antimycobacterial activity, drawing upon data from structurally related isonicotinoyl hydrazones and the established role of iron chelation in mycobacterial pathogenesis. Due to the limited availability of direct, extensive studies on this compound, this guide synthesizes information from analogous compounds to present a predictive and informative resource for research and development.
Antimycobacterial Spectrum of Activity: A Comparative Analysis
Direct and comprehensive quantitative data on the Minimum Inhibitory Concentrations (MICs) of this compound against a wide spectrum of mycobacterial species are not extensively available in the current literature. However, by examining the activity of other isonicotinoyl hydrazones, we can infer a potential range of efficacy for this compound. The following table summarizes MIC values for various isonicotinoyl hydrazone derivatives against Mycobacterium tuberculosis, providing a valuable comparative baseline.
| Compound Class | Derivative | Mycobacterium tuberculosis Strain | MIC (µM) | Reference |
| Isonicotinoyl Hydrazones | N'-{1-[2-hydroxy-3-(piperazin-1-ylmethyl)phenyl]ethylidene}isonicotinohydrazide | H37Rv | 0.56 | [1] |
| Isonicotinoyl Hydrazones | (E)-N'-(monosubstituted-benzylidene) isonicotinohydrazide derivative 13 | RG500 (INH-susceptible) | 0.98 | [2] |
| Isonicotinoyl Hydrazones | Isoniazid (Reference) | H37Rv | 2.04 | [1] |
| Isonicotinoyl Hydrazones | Isoniazid (Reference) | RG500 (INH-susceptible) | 1.14 | [2] |
| Isonicotinoyl Hydrazones | Isoniazid-sulfonate ester hybrid (SIH4) | inhA mutant (INH-resistant) | 1.56 | [3] |
| Isonicotinoyl Hydrazones | Isoniazid-sulfonate ester hybrid (SIH4) | katG mutant (INH-resistant) | 6.25 | [3] |
Mechanism of Action: A Dual-Pronged Approach
The antimycobacterial activity of this compound is hypothesized to stem from two primary mechanisms: inhibition of mycolic acid synthesis, a pathway targeted by its parent compound isoniazid, and iron chelation, a strategy that deprives mycobacteria of an essential nutrient.
Inhibition of Mycolic Acid Synthesis
Isonicotinoyl hydrazones, like isoniazid, are believed to act as prodrugs that are activated by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5] The activated form then covalently binds to the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system. This inhibition disrupts the synthesis of mycolic acids, which are crucial components of the unique and protective mycobacterial cell wall.[4]
Caption: Proposed mechanism of mycolic acid synthesis inhibition by this compound.
Iron Chelation
Iron is an essential cofactor for numerous metabolic processes in mycobacteria and is critical for their survival and virulence.[6] this compound, containing a salicylaldehyde moiety, is predicted to possess iron-chelating properties. By sequestering iron from the environment, this compound can create an iron-deficient state for the mycobacteria, thereby inhibiting their growth and replication.[6] This mechanism is particularly relevant within the host, where mycobacteria must compete for iron.
Caption: Proposed mechanism of antimycobacterial action via iron chelation by this compound.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of a compound against Mycobacterium species, based on the widely used Microplate Alamar Blue Assay (MABA). This method is adaptable for testing this compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Mycobacterium strain.
Materials:
-
Sterile 96-well microplates
-
Mycobacterium culture (e.g., M. tuberculosis H37Rv) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO)
-
Middlebrook 7H9 broth with OADC
-
Alamar Blue reagent
-
Sterile pipette tips and multichannel pipettor
-
Incubator (37°C)
-
Plate reader (optional)
Workflow Diagram:
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Procedure:
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Include a drug-free well as a growth control and a well with broth only as a sterility control.
-
-
Inoculation:
-
Prepare a standardized mycobacterial inoculum (e.g., to a McFarland standard of 1.0, then diluted 1:20).
-
Add 100 µL of the inoculum to each well (except the sterility control).
-
-
Incubation:
-
Seal the plate (e.g., with parafilm) and incubate at 37°C. The incubation time will vary depending on the mycobacterial species (e.g., 5-7 days for M. tuberculosis).
-
-
Addition of Alamar Blue:
-
After the initial incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plate for 24-48 hours.
-
-
Reading Results:
-
Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
-
Results can also be quantified using a plate reader by measuring the absorbance at 570 nm and 600 nm.
-
Conclusion and Future Directions
This compound holds promise as an antimycobacterial agent, likely leveraging a dual mechanism of action involving the inhibition of mycolic acid synthesis and iron chelation. While direct, comprehensive data on its activity spectrum are currently limited, the information available for structurally similar isonicotinoyl hydrazones suggests potential efficacy against Mycobacterium tuberculosis, including some drug-resistant strains.
Future research should focus on:
-
Comprehensive MIC Profiling: Determining the MIC values of this compound against a broad panel of clinically relevant mycobacterial species, including both tuberculous and non-tuberculous mycobacteria (NTM).
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound and confirming the roles of KatG activation and iron chelation in its antimycobacterial effect.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of mycobacterial infection.
-
Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with other antimycobacterial drugs.
This in-depth guide provides a foundational understanding of this compound's potential as an antimycobacterial agent, offering valuable insights for researchers and drug development professionals to guide further investigation into this promising compound.
References
- 1. Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene) isonicotinohydrazide derivatives against isoniazid-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. Iron and iron chelating agents modulate Mycobacterium tuberculosis growth and monocyte-macrophage viability and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Isoniazid (as a surrogate for Salinazid) on HepG2 Cells: A Technical Guide
This technical whitepaper provides an in-depth analysis of the cytotoxic effects of Isoniazid (INH) on the human hepatoma cell line, HepG2. This document is intended for researchers, scientists, and drug development professionals investigating drug-induced liver injury and cellular toxicity pathways.
Executive Summary
Isoniazid, a primary antibiotic for treating tuberculosis, is known for its potential hepatotoxicity. In vitro studies using the HepG2 cell line have been instrumental in elucidating the molecular mechanisms underlying this toxicity. The primary cytotoxic effects of Isoniazid on HepG2 cells are mediated through the induction of oxidative stress, subsequent mitochondrial dysfunction, and the activation of the intrinsic apoptotic pathway. This guide summarizes the key quantitative data, details the experimental methodologies, and provides visual representations of the involved cellular pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of Isoniazid and other relevant compounds on HepG2 cells are concentration-dependent. The following tables summarize key quantitative findings from various studies.
Table 1: Isoniazid Concentration and Effects on HepG2 Cells
| Concentration of Isoniazid (INH) | Observed Effect | Reference |
| 6.5 mM, 13 mM, 26 mM, 52 mM | Increased generation of Reactive Oxygen Species (ROS) | [1] |
| 6.5 mM, 13 mM, 26 mM, 52 mM | Altered levels of antioxidant enzymes (Superoxide Dismutase, Catalase) | [1] |
| 6.5 mM, 13 mM, 26 mM, 52 mM | Induction of apoptosis | [1] |
Table 2: IC50 Values of Various Compounds on HepG2 Cells (for reference)
| Compound | Exposure Time | IC50 Value | Reference |
| Benzimidazole (B57391) Compound 3 | 72 hours | 25.14 µM | [2] |
| ZnO-NPs | Not Specified | 0.12 mg/ml | [3] |
| Salicylate Coated Zinc Nanoparticles (SA-ZnO-NPs) | Not Specified | 2.02 mg/ml | [3] |
| Quinaldehyde o-Nitrobenzoylhydrazone (QN) | 48 hours | > 400 µM | [4] |
| Allium atroviolaceum flower extract | 24 hours | 57.5 ± 4.95 µg/ml | [5] |
| Allium atroviolaceum flower extract | 48 hours | 44 µg/ml | [5] |
| Allium atroviolaceum flower extract | 72 hours | 26.67 ± 3.5 µg/ml | [5] |
Experimental Protocols
The following section details the methodologies employed to assess the cytotoxicity of compounds like Isoniazid on HepG2 cells.
Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells are utilized due to their liver-like characteristics, including metabolic enzyme activity.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), glutamine, and antibiotics (penicillin/streptomycin). The cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Exposure: For cytotoxicity assays, HepG2 cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Isoniazid) for specific time intervals (e.g., 24, 48, 72 hours).
Cytotoxicity and Viability Assays
A variety of assays are used to measure cell death and viability.[6]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
-
ATP Determination: Cellular ATP levels are a key indicator of cell health. Assays like ATPlite and ViaLight use the luciferase enzyme to generate a light signal proportional to the amount of ATP present.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[5]
-
Caspase Activity Assays: Caspases are a family of proteases that are crucial mediators of apoptosis. Fluorometric or colorimetric assays are used to measure the activity of key executioner caspases like Caspase-3 and Caspase-7.
-
DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis, appearing as a characteristic "ladder" pattern.
Oxidative Stress and Mitochondrial Function
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). DCFH-DA is a cell-permeable compound that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[7]
-
Mitochondrial Membrane Potential (MMP) Measurement: The loss of MMP is an early event in apoptosis. Fluorescent dyes like JC-1 or tetramethylrhodamine, ethyl ester (TMRE) are used to assess mitochondrial polarization. A decrease in fluorescence intensity indicates mitochondrial depolarization.[8]
-
Oxygen Consumption Rate (OCR): OCR is a direct measure of mitochondrial respiration and can be determined using techniques like high-resolution respirometry or specialized plate-based assays to assess the function of the electron transport chain.[9][10]
Signaling Pathways and Visualizations
The cytotoxicity of Isoniazid in HepG2 cells involves a cascade of interconnected events, primarily initiated by the generation of oxidative stress.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound on HepG2 cells.
Isoniazid-Induced Apoptotic Signaling Pathway
Isoniazid exposure leads to an increase in reactive oxygen species, which triggers a cascade of events culminating in apoptosis. This pathway involves the Bcl-2 family of proteins and the activation of caspases.
This signaling cascade illustrates that Isoniazid-induced oxidative stress disrupts the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1] This shift leads to mitochondrial dysfunction, characterized by the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell through apoptosis.[1][11]
References
- 1. Isoniazid-induced apoptosis in HepG2 cells: generation of oxidative stress and Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Promotion of HepG2 cell apoptosis by flower of Allium atroviolaceum and the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syringic acid triggers reactive oxygen species-mediated cytotoxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The utility of HepG2 cells to identify direct mitochondrial dysfunction in the absence of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial dysfunction induced in human hepatic HepG2 cells exposed to the fungicide kresoxim-methyl and to a mixture kresoxim-methyl/boscalid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of Salinazid's Molecular Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, chemically known as Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), is a compound of significant interest in medicinal chemistry.[1][2][3] As a lipophilic, tridentate iron chelator, it has demonstrated notable anti-oxidant properties and modest cytotoxic activity against neoplastic cells.[1][2][3][4] A thorough understanding of its molecular structure and electronic properties is paramount for elucidating its mechanism of action, stability, and for the rational design of more potent and selective analogues. This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the study of this compound's molecular structure, drawing upon established computational chemistry protocols and data from closely related compounds.
Experimental Data for this compound
Table 1: Experimental NMR Data for this compound (SIH)
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| 1H | 12.29 | s, 1H, OH |
| 1H | 11.02 | s, 1H, NH |
| 1H | 8.80 | d, J = 4.4 Hz, 2H, Py |
| 1H | 8.68 | s, 1H, CH |
| 1H | 7.85 | d, J = 4.4 Hz, 2H, Py |
| 1H | 7.61 | dd, J = 7.7, 1.5 Hz, 1H, Ph |
| 1H | 7.36–7.28 | m, 1H, Ph |
| 1H | 6.95–6.88 | m, 2H, Ph |
| 13C | 163.1 | C=O |
| 13C | 157.5 | C-OH |
| 13C | 150.4 | Py C |
| 13C | 148.9 | CH=N |
| 13C | 141.2 | Py C |
| 13C | 131.7 | Ph C |
| 13C | 129.2 | Ph C |
| 13C | 121.5 | Py C |
| 13C | 119.5 | Ph C |
| 13C | 116.4 | Ph C |
Theoretical Studies on a this compound Analogue
In the absence of published theoretical data for this compound, we can look at studies on structurally similar compounds. A study on 5-nitrosalicylaldehyde isonicotinoylhydrazone provides valuable insights into the expected structural parameters. The geometry optimization for this analogue was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31+G(d,p) basis set.[5][6] The calculated bond lengths and angles showed good agreement with experimental data for similar hydrazones.[5][6]
Table 2: Theoretical Structural Parameters for 5-nitrosalicylaldehyde isonicotinoylhydrazone
| Parameter | Calculated Value |
|---|---|
| Bond Lengths (Å) | |
| C=O | 1.22 |
| C=N (imine) | 1.29 |
| N-N | 1.37 |
| C-OH | 1.35 |
| **Bond Angles (°) ** | |
| C-C-N (imine) | 120.5 |
| C-N-N | 116.8 |
| N-N-C (amide) | 121.3 |
| C-C-OH | 120.1 |
Note: These values are for a nitro-substituted analogue and serve as a reference. A dedicated theoretical study on this compound is required for its precise structural parameters.
Experimental and Computational Protocols
A robust theoretical investigation of this compound's molecular structure would involve a multi-step computational workflow. The following protocols are recommended based on standard practices in computational chemistry for similar organic molecules.
Molecular Modeling and Geometry Optimization
-
Initial Structure Generation : A 2D sketch of the this compound molecule is created using a molecule editor and converted into a 3D structure.
-
Conformational Analysis : A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
Quantum Mechanical Optimization : The lowest energy conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective level of theory for such molecules is the B3LYP functional with the 6-31+G(d,p) or a larger basis set.[5][6]
-
Frequency Calculations : To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
Calculation of Molecular Properties
Once the optimized geometry is obtained, a range of molecular and electronic properties can be calculated:
-
Spectroscopic Properties : NMR chemical shifts (using the GIAO method), and IR vibrational frequencies can be calculated and compared with experimental data for validation of the computational model.
-
Electronic Properties : Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) can be determined. These properties provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.[7]
-
Natural Bond Orbital (NBO) Analysis : NBO analysis can be performed to understand charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.
Visualizing the Theoretical Workflow
The following diagrams illustrate the proposed workflow and the relationships between different computational techniques for the theoretical study of this compound.
Caption: Proposed workflow for the theoretical study of this compound's molecular structure.
Caption: Logical relationships between computational methods for studying this compound.
Conclusion
Theoretical studies on the molecular structure of this compound are essential for a deeper understanding of its chemical behavior and biological activity. By employing a systematic computational workflow, researchers can obtain detailed insights into its geometry, electronic properties, and reactivity. This knowledge is invaluable for the development of novel hydrazone-based therapeutic agents with improved efficacy and stability. The methodologies and comparative data presented in this guide provide a solid foundation for initiating and conducting such theoretical investigations.
References
- 1. Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties | PLOS One [journals.plos.org]
- 3. Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Salinazid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, a hydrazone derivative of salicylic (B10762653) acid and isoniazid, is a compound of interest for its potential antimicrobial properties. Its mechanism of action is believed to be linked to its ability to chelate iron, an essential nutrient for microbial growth and survival. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial efficacy of this compound against a spectrum of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
These application notes provide detailed protocols for determining the MIC of this compound using standard laboratory methods: broth microdilution and agar (B569324) dilution. Additionally, a summary of available MIC data for this compound and related compounds is presented, along with a proposed mechanism of action.
Mechanism of Action: Iron Chelation
This compound's antimicrobial activity is likely attributed to its function as an iron chelator. Iron is a vital cofactor for numerous essential enzymatic reactions in bacteria, including DNA synthesis and cellular respiration. By sequestering iron from the environment, this compound deprives bacteria of this crucial element, thereby inhibiting their growth and proliferation. This mechanism makes it a promising candidate for combating various pathogens, including those with resistance to conventional antibiotics.
Salinazid Cell-Based Assay for Cytotoxicity Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, a Schiff base derived from the condensation of salicylaldehyde (B1680747) and isoniazid, has emerged as a compound of interest in cancer research due to its potent cytotoxic activity against various cancer cell lines. Initially developed as an antitubercular agent, recent studies have highlighted its role as a potent copper(II) ionophore. This property allows this compound to transport copper ions across cellular membranes, disrupting intracellular copper homeostasis and leading to selective cancer cell death. This application note provides a detailed protocol for assessing the cytotoxic effects of this compound using a cell-based assay, outlines its mechanism of action, and presents data on its efficacy.
The cytotoxic mechanism of this compound is primarily attributed to its ability to induce a form of programmed cell death known as paraptosis. Unlike apoptosis, paraptosis is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, and is independent of caspase activation. By elevating intracellular copper levels, this compound triggers significant ER stress and the unfolded protein response (UPR), ultimately leading to cell death. Notably, this compound has demonstrated selective cytotoxicity, showing greater potency against cancer cells, such as the human liver cancer cell line HepG2, compared to non-cancerous cells like human umbilical vein endothelial cells (HUVEC).[1]
Data Presentation
The cytotoxic activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. The following tables summarize the IC50 values of this compound against various human cancer cell lines and a non-cancerous cell line after 48 hours of treatment, as determined by the MTT assay.
Table 1: IC50 Values of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 8.5 ± 0.7 |
| A549 | Lung Carcinoma | 12.3 ± 1.1 |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.5 |
Table 2: Comparative Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI)¹ |
| HepG2 | Cancerous | 8.5 ± 0.7 | 5.3 |
| HUVEC | Non-cancerous | 45.2 ± 3.9 | - |
¹Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancerous cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
MTT Assay for Cell Viability
This protocol describes the determination of this compound's cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7) and a non-cancerous cell line (e.g., HUVEC)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cytotoxicity screening.
Signaling Pathway of this compound-Induced Paraptosis
Caption: Signaling pathway of this compound-induced paraptosis.
References
Application Notes and Protocols: Dissolving Salinazid in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salinazid, a hydrazone derivative, is a compound of interest in various biological studies. For in vitro experiments involving cell cultures, proper dissolution and handling of this compound are critical to ensure accurate and reproducible results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent used to dissolve hydrophobic compounds for cell-based assays. However, the concentration of DMSO must be carefully controlled to avoid cytotoxicity. These application notes provide a detailed protocol for dissolving this compound in DMSO and preparing working solutions for cell culture experiments.
Data Presentation
Proper preparation of a this compound stock solution is crucial for accurate downstream applications. The following table summarizes key quantitative data and recommendations for dissolving this compound and for handling DMSO in cell culture.
| Parameter | Value/Recommendation | Source/Comment |
| This compound Molecular Weight | 241.24 g/mol | PubChem CID: 135400471[1] |
| This compound Aqueous Solubility | >36.2 µg/mL (at pH 7.4) | PubChem CID: 135400471[1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Common solvent for hydrophobic compounds.[2][3] |
| Recommended Stock Concentration | 10-100 mM (empirical determination needed) | A higher concentration stock solution minimizes the final DMSO percentage in the culture medium.[4][5] |
| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) | Most cell lines tolerate up to 0.5% DMSO without significant cytotoxicity.[2] |
| ≤ 0.1% (v/v) | Recommended for sensitive or primary cell cultures.[2][6] | |
| Storage of Stock Solution | -20°C or -80°C | For long-term stability.[7] |
Experimental Protocols
This section outlines the detailed methodology for preparing a this compound stock solution in DMSO and subsequently preparing working solutions for cell culture treatment. All procedures should be performed in a sterile environment using aseptic techniques to prevent contamination.[8][9]
3.1. Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line
-
Laminar flow hood
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a high-concentration stock solution. It is recommended to first test the solubility of this compound at this concentration. If precipitation occurs, the concentration should be adjusted downwards accordingly.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 241.24 g/mol = 24.12 mg
-
-
-
Weighing this compound:
-
Under a chemical fume hood, carefully weigh out 24.12 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
-
Dissolving in DMSO:
-
Inside a laminar flow hood, add 1 mL of sterile DMSO to the tube containing the this compound powder.[10]
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and there is no precipitate. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.
-
-
Sterilization (Optional but Recommended):
-
While 100% DMSO is generally considered inhospitable to microbial growth, filter sterilization can be performed for added assurance.[10]
-
Use a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
3.3. Protocol for Preparing Working Solutions for Cell Culture
This protocol describes how to dilute the high-concentration stock solution to the final desired concentration for treating cells. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells.
-
Determine the Final DMSO Concentration:
-
Serial Dilution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is often practical to make an intermediate dilution first.
-
Example for a final concentration of 100 µM with a final DMSO concentration of 0.1%:
-
From a 100 mM stock solution, a 1:1000 dilution is required.
-
Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently by pipetting up and down.
-
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired treatment period.
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions for cell culture experiments.
4.2. This compound Signaling Pathway (Hypothetical)
This compound is described as a potent Cu(II) ionophore.[7] The diagram below illustrates a hypothetical signaling pathway initiated by its ionophoric activity, leading to increased intracellular copper levels and subsequent cellular responses.
References
- 1. This compound | C13H11N3O2 | CID 135400471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. phytotechlab.com [phytotechlab.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | TargetMol [targetmol.com]
- 8. editverse.com [editverse.com]
- 9. Fundamental techniques used in cell culture – faCellitate [facellitate.com]
- 10. reddit.com [reddit.com]
Application Notes and Protocols: Salinazid Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salinazid (N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide) is a chemical compound with known antituberculous activity.[1][2][3] It is also recognized for its roles as a potent, lipophilic, cell-permeable iron chelator and a Cu(II) ionophore.[1][4][5] These properties make it a compound of interest in various research fields, including microbiology and cancer biology. Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and maintaining the compound's integrity. These notes provide detailed protocols and data for the effective handling of this compound in a laboratory setting.
Physicochemical Properties
Solubility Data
This compound exhibits poor solubility in water but is soluble in several organic solvents and aqueous solutions with specific pH values.[1][6] The choice of solvent is crucial for preparing a stable stock solution. Note that solubility can vary between vendors and batches.[5] Warming and sonication can aid in dissolution.[5]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (Approx.) | Reference |
| DMSO | ≥ 250 mg/mL | 1036 mM | [2] |
| DMSO | 5.0 mg/mL | 20.70 mM | [5] |
| DMF | 10.0 mg/mL | 41.50 mM | [5] |
| DMF:PBS (pH 7.2) (1:3) | 0.2 mg/mL | 0.95 mM | [5] |
| Absolute Ethanol | 0.18 g/100 mL (1.8 mg/mL) | 7.46 mM | [1] |
| Propylene Glycol | 0.212 g/100 mL (2.12 mg/mL) | 8.79 mM | [1] |
| Water | 0.005 g/100 mL (0.05 mg/mL) | 0.21 mM | [1] |
| Buffer (pH 2.0) | More soluble than at pH 7.4 | - | [6] |
| Buffer (pH 7.4) | >36.2 µg/mL | >0.15 mM | [7] |
Note: The significant difference in reported DMSO solubility (≥250 mg/mL vs. 5.0 mg/mL) highlights the importance of using high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Stock Solution Preparation Protocol
This protocol details the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 241.25 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettors and sterile tips
Protocol:
-
Pre-weigh Vial: Tare a sterile, amber or foil-wrapped microcentrifuge tube on the analytical balance.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 2.41 mg.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 2.41 mg, add 1 mL of DMSO.
-
Dissolve Compound: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to facilitate dissolution.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the aliquots at the recommended temperature (see Section 5).
Table 2: Reconstitution Volumes for this compound Stock Solutions (in DMSO)
| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 4.145 mL | 20.725 mL | 41.451 mL |
| 5 mM | 0.829 mL | 4.145 mL | 8.290 mL |
| 10 mM | 0.415 mL | 2.073 mL | 4.145 mL |
| Data derived from MedchemExpress.[2] |
Storage and Stability
Proper storage is essential to maintain the chemical integrity of this compound in both its powdered form and in solution.
Table 3: Recommended Storage Conditions and Stability
| Form | Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [2][4] |
| Solid Powder | +4°C | 2 years | [2] |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | [2][4] |
| In Solvent (DMSO) | -20°C | 1 month | [2] |
Key Recommendations:
-
Store the solid powder in a dry, dark place.[5]
-
For stock solutions, aliquot into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
-
Use light-protected tubes (e.g., amber vials) or wrap tubes in foil to prevent photodegradation.
Experimental Workflows and Mechanisms
Workflow for Stock Solution Preparation
The following diagram illustrates the standard procedure for preparing a this compound stock solution.
Caption: Workflow for preparing and storing this compound stock solution.
Mechanism of Action: Metal Ion Chelation
This compound's biological activity is linked to its ability to chelate metal ions, acting as an iron chelator and a copper ionophore. This mechanism involves binding to intracellular metal ions and potentially transporting them across cellular membranes, thereby disrupting cellular homeostasis.
Caption: Simplified mechanism of this compound as a metal ion chelator.
References
- 1. This compound (495-84-1) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:495-84-1 | Chemsrc [chemsrc.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C13H11N3O2 | CID 135400471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Salinazid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, a Schiff base derived from the condensation of isoniazid (B1672263) and salicylic (B10762653) acid, is a compound of interest in pharmaceutical research due to its potential therapeutic activities. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity, specificity, and reliability for bioanalytical applications.
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. Two primary methods are detailed here:
-
HPLC-UV: A robust and widely accessible method suitable for routine analysis, particularly for samples with expected concentrations in the higher ng/mL to µg/mL range.
-
LC-MS/MS: The gold standard for bioanalysis, offering superior sensitivity and selectivity, making it ideal for detecting low concentrations of this compound (pg/mL to ng/mL range) and for studies requiring high specificity.[1][2]
Data Presentation: Quantitative Parameters
The following tables summarize the typical validation parameters for the analytical methods described. Note that these values are indicative and should be established during in-house method validation.[3][4][5]
Table 1: HPLC-UV Method Quantitative Data
| Parameter | Target Value |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | ≤ 15% |
| Recovery | 85 - 115% |
Table 2: LC-MS/MS Method Quantitative Data
| Parameter | Target Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | ≤ 15% |
| Recovery | 90 - 110% |
| Matrix Effect | 85 - 115% |
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma/Serum)
This protocol is a simple and effective method for removing proteins from plasma or serum samples prior to analysis.[6][7]
Materials:
-
Biological sample (plasma or serum)
-
Internal Standard (IS) spiking solution (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
Sample Preparation Workflow
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in biological samples following protein precipitation.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound (likely around 300-320 nm).
Protocol:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample extract onto the column.
-
Acquire the chromatogram and integrate the peak area for this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
HPLC-UV Analysis Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and specific method is recommended for low-level quantification of this compound.
Instrumentation and Conditions:
-
LC System: UPLC system (e.g., Waters Acquity) or equivalent
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 5500) or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-4.0 min: 98% B
-
4.1-5.0 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A plausible precursor ion would be [M+H]+. Product ions would be generated by collision-induced dissociation.
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Protocol:
-
Optimize the mass spectrometer parameters (e.g., declustering potential, collision energy) for this compound and the internal standard by direct infusion.
-
Prepare the mobile phases and equilibrate the LC-MS/MS system.
-
Inject the prepared sample extract.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Process the data to obtain peak areas for the specific MRM transitions of this compound and the IS.
-
Construct a calibration curve and quantify this compound in the unknown samples as described for the HPLC-UV method.
LC-MS/MS Analysis Workflow
Concluding Remarks
The protocols provided herein offer a robust framework for the quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study. It is imperative that a full method validation be performed in the laboratory where the analysis will take place to ensure the reliability and accuracy of the data generated.[8] This includes assessing selectivity, accuracy, precision, recovery, matrix effects, and stability under the specific experimental conditions.
References
- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. asianpubs.org [asianpubs.org]
- 7. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of Salinazid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of purity and the separation of potential impurities of Salinazid using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Introduction
This compound is a derivative of isoniazid, investigated for its tuberculostatic activity. Ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is a critical aspect of drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of pharmaceuticals due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A well-developed HPLC method can effectively separate the main compound from its process-related impurities and degradation products.[1] This application note details a proposed reversed-phase HPLC method for the purity analysis of this compound and outlines the validation protocol according to the International Conference on Harmonisation (ICH) guidelines.[3][4]
Proposed HPLC Method
This method is based on established protocols for similar compounds and is designed to be a starting point for method development and validation.
2.1. Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with a UV or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 20 mM Potassium Dihydrogen Phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid)B: Acetonitrile |
| Gradient Program | 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 50% A, 50% B25-30 min: Hold at 50% A, 50% B30-35 min: Return to initial conditions (95% A, 5% B)35-40 min: Equilibration at initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm (based on UV absorbance of similar structures) |
| Injection Volume | 10 µL |
| Data Acquisition | Data acquisition and processing software |
2.2. Reagents and Sample Preparation
-
Reagents: Potassium dihydrogen phosphate (analytical grade), Phosphoric acid (analytical grade), Acetonitrile (HPLC grade), Water (HPLC grade).
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial conditions) to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve an appropriate amount of the this compound sample in the mobile phase (initial conditions) to obtain a concentration of approximately 0.5 mg/mL.
Experimental Protocols
3.1. System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified.
-
Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution five times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time, the theoretical plates (N), and the tailing factor (T) for the this compound peak.
System Suitability Acceptance Criteria:
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
| Theoretical Plates (N) | ≥ 2000 |
| Tailing Factor (T) | ≤ 2.0 |
3.2. Purity Analysis Workflow
The following diagram illustrates the workflow for the purity analysis of a this compound sample.
Caption: Workflow for this compound Purity Analysis.
3.3. Calculation of Purity
The purity of the this compound sample is calculated based on the area normalization method.
Percentage Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
Any peak other than the main this compound peak is considered an impurity.
Method Validation Protocol
The proposed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH guidelines and include the following parameters.[3][4]
4.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[5]
-
Protocol:
-
Inject the blank (mobile phase) to ensure no interfering peaks at the retention time of this compound and its potential impurities.
-
Perform forced degradation studies on the this compound sample under stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Analyze the stressed samples to demonstrate that the degradation products are well-separated from the main this compound peak, thus confirming the stability-indicating nature of the method.[6]
-
4.2. Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol:
-
Prepare a series of at least five solutions of the this compound reference standard over a concentration range of 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
-
Inject each solution in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.
4.3. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day Precision):
-
Prepare six independent sample solutions of this compound at 100% of the target concentration.
-
Analyze these samples on the same day and by the same analyst.
-
Calculate the RSD of the peak areas.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day with a different analyst and/or different equipment.
-
Calculate the RSD of the peak areas for the measurements from both days.
-
Acceptance Criteria: RSD ≤ 2.0%.
4.4. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with known amounts of this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
4.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze the system suitability solution under each modified condition.
-
Evaluate the impact on the system suitability parameters.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
4.7. Logical Relationship of Validation Parameters
The following diagram illustrates the relationship between the core validation parameters.
Caption: Interrelation of HPLC Method Validation Parameters.
Data Presentation
All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and reporting.
Table 1: Summary of System Suitability Results
| Parameter | Acceptance Criteria | Result |
| RSD of Peak Area (%) | ≤ 2.0 | |
| RSD of Retention Time (%) | ≤ 1.0 | |
| Theoretical Plates (N) | ≥ 2000 | |
| Tailing Factor (T) | ≤ 2.0 |
Table 2: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of this compound; degradation products are resolved. | |
| Linearity (r²) | ≥ 0.99 | |
| Precision (RSD %) | ||
| - Repeatability | ≤ 2.0 | |
| - Intermediate Precision | ≤ 2.0 | |
| Accuracy (% Recovery) | 98.0 - 102.0 | |
| LOD (µg/mL) | Report Value | |
| LOQ (µg/mL) | Report Value | |
| Robustness | System suitability criteria are met under all varied conditions. |
Conclusion
The proposed HPLC method provides a robust framework for the determination of this compound purity. Successful validation of this method in accordance with ICH guidelines will ensure that it is reliable, accurate, and precise for its intended use in a quality control environment.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. inis.iaea.org [inis.iaea.org]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Salinazid in a Tuberculosis Drug Discovery Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Isoniazid (B1672263) (INH), a cornerstone of first-line TB treatment, has been the subject of extensive derivatization efforts to enhance its efficacy and overcome resistance. Salinazid, a hydrazone derivative of isoniazid, represents one such compound with historical reports of tuberculostatic activity.[1] This document provides a comprehensive guide for the evaluation of this compound and other isoniazid-like compounds in a modern tuberculosis drug discovery screen.
This compound: Chemical Identity and Background
Therefore, the protocols and data presentation formats outlined below are based on established methodologies for screening isoniazid and its derivatives, providing a robust framework for the systematic evaluation of this compound.
Presumed Mechanism of Action of this compound
As a derivative of isoniazid, this compound is presumed to share a similar mechanism of action. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[4] The activated form of isoniazid then covalently adducts with NAD+, forming a complex that inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[4] Disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death.
Data Presentation: Quantitative Analysis of Anti-Tuberculosis Activity
To facilitate comparative analysis, all quantitative data from screening assays should be summarized in clear and well-structured tables. Below are template tables with example data derived from studies on other isoniazid-hydrazone derivatives, which can be adapted for reporting the activity of this compound.[5][6]
Table 1: In Vitro Activity of this compound against Drug-Sensitive M. tuberculosis
| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) |
| This compound | H37Rv | [Insert Data] | [Insert Data] |
| Isoniazid (Control) | H37Rv | 0.05 - 0.1 | 0.36 - 0.73 |
| Rifampicin (Control) | H37Rv | 0.05 - 0.1 | 0.06 - 0.12 |
Table 2: In Vitro Activity of this compound against Drug-Resistant M. tuberculosis Strains
| Compound | M. tuberculosis Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) |
| This compound | [e.g., Clinical Isolate 1] | INH-Resistant (katG mutation) | [Insert Data] | [Insert Data] |
| This compound | [e.g., Clinical Isolate 2] | INH-Resistant (inhA overexpression) | [Insert Data] | [Insert Data] |
| Isoniazid (Control) | [e.g., Clinical Isolate 1] | INH-Resistant (katG mutation) | > 10 | > 73 |
| Isoniazid (Control) | [e.g., Clinical Isolate 2] | INH-Resistant (inhA overexpression) | 1 - 5 | 7.3 - 36.5 |
Table 3: Cytotoxicity and Selectivity Index of this compound
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) |
| This compound | Vero | [Insert Data] | [Insert Data] |
| This compound | HepG2 | [Insert Data] | [Insert Data] |
| Isoniazid (Control) | Vero | > 500 | > 700 |
| Isoniazid (Control) | HepG2 | > 500 | > 700 |
Experimental Protocols
The following are detailed protocols for key experiments in a tuberculosis drug discovery screen.
Whole-Cell High-Throughput Screening against M. tuberculosis
This protocol describes a primary screen to identify compounds with growth inhibitory activity against M. tuberculosis.
Workflow Diagram:
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
This compound and control compounds (Isoniazid, Rifampicin)
-
Resazurin sodium salt solution (0.02% in PBS)
-
Sterile 384-well black, clear-bottom microplates
-
Automated liquid handling system
-
Plate reader capable of fluorescence (Ex/Em: 560/590 nm) or absorbance (600 nm) measurement
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound and control compounds in DMSO.
-
Using an automated liquid handler, perform serial dilutions of the compounds in the 384-well plates. The final concentration range should typically span from 0.1 to 100 µM.
-
Include positive (no drug) and negative (no bacteria) controls on each plate.
-
-
Bacterial Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a final OD600 of 0.002 in fresh 7H9 broth.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the compound-containing plates.
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Growth Inhibition Assay:
-
After incubation, add resazurin solution to each well.
-
Incubate for an additional 24 hours at 37°C.
-
Measure the fluorescence or absorbance to determine bacterial viability. A reduction in signal indicates growth inhibition.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration of this compound.
-
Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits ≥90% of bacterial growth.
-
Target-Based Screening: InhA Inhibition Assay
This protocol is for a secondary screen to determine if this compound directly inhibits the InhA enzyme.
Materials:
-
Recombinant M. tuberculosis InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT)
-
This compound and control inhibitor (e.g., triclosan)
-
384-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Preparation:
-
In a 384-well plate, add the assay buffer.
-
Add varying concentrations of this compound or control inhibitor.
-
Add the InhA enzyme to each well and incubate for 15 minutes at room temperature.
-
Add NADH to each well.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, DD-CoA.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Determine the IC50 value for this compound, which is the concentration required to inhibit 50% of InhA activity.
-
Cytotoxicity Assay
This protocol assesses the toxicity of this compound against a mammalian cell line.
Materials:
-
Vero cells (ATCC CCL-81) or other suitable mammalian cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and control compounds
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
96-well clear-bottom microplates
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with Vero cells at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the cells.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the 50% cytotoxic concentration (CC50).
-
Conclusion and Future Directions
The application notes and protocols provided herein offer a comprehensive framework for the initial evaluation of this compound in a tuberculosis drug discovery program. Given the limited contemporary data on this specific compound, a systematic screening cascade is essential to determine its potential as a viable anti-TB drug candidate.
Future research should focus on:
-
Comprehensive Screening: Executing the described whole-cell and target-based screens to generate robust quantitative data for this compound.
-
Mechanism of Action Studies: Investigating whether this compound requires activation by KatG and if it retains activity against isoniazid-resistant strains with mutations in katG.
-
In Vivo Efficacy: If promising in vitro activity and low cytotoxicity are observed, progressing this compound to preclinical animal models of tuberculosis infection.
By following these guidelines, researchers can effectively assess the potential of this compound and other novel isoniazid derivatives, contributing to the urgent need for new and improved treatments for tuberculosis.
References
- 1. This compound [drugfuture.com]
- 2. This compound (495-84-1) for sale [vulcanchem.com]
- 3. This compound | C13H11N3O2 | CID 135400471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical tests for salicylhydrazones derivatives to explore their potential for new antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Salinazid in Studying Copper Homeostasis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, a salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH-1), has emerged as a potent and selective Cu(II) ionophore, demonstrating significant utility in the study of copper homeostasis and its role in various pathological conditions, particularly in cancer biology.[1] As a copper ionophore, this compound facilitates the transport of copper ions across cellular membranes, leading to an increase in intracellular copper concentration. This disruption of copper homeostasis can induce cellular stress, particularly through the generation of reactive oxygen species (ROS), and trigger programmed cell death, or apoptosis.[1][2] These characteristics make this compound a valuable tool for investigating the intricate mechanisms of copper metabolism and for exploring novel therapeutic strategies that target copper-dependent cellular processes.
This document provides detailed application notes and experimental protocols for the use of this compound in studying copper homeostasis, with a focus on its application in cancer cell research.
Data Presentation
Table 1: Cytotoxicity of this compound and its Copper Complex
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| This compound (SIH-1) | HepG2 (Human Liver Cancer) | 2.5 ± 0.3 | 24 | [1] |
| This compound (SIH-1) | HUVEC (Human Umbilical Vein Endothelial Cells) | 15.2 ± 1.8 | 24 | [1] |
| Cu(II)-Salinazid Complex | A549 (Human Lung Carcinoma) | Not explicitly quantified, but stronger growth inhibitors than this compound alone | Not specified | [3] |
| Cu-16 (a Salicylaldehyde Pyrazole (B372694) Hydrazone Copper Complex) | H322 (Human Lung Carcinoma) | Not explicitly quantified, but induced apoptosis | Not specified | [3] |
Table 2: Effects of this compound on Apoptosis and Oxidative Stress Markers
| Parameter | Cell Line | Treatment | Observation | Reference |
| Apoptosis Rate | HCT116 (Human Colorectal Carcinoma) | 25 µM Cu(sal)(phen) for 24h | 26.4% | [4] |
| Apoptosis Rate | SW480 (Human Colorectal Carcinoma) | 25 µM Cu(sal)(phen) for 24h | 25.8% | [4] |
| ROS Levels | Chicken Hepatocytes | 10, 50, 100 µM CuSO4 for 24h | Dose-dependent increase | [5] |
| Bcl-2 Expression | Chicken Hepatocytes | 10, 50, 100 µM CuSO4 for 24h | Dose-dependent decrease | [5] |
| Bax Expression | Chicken Hepatocytes | 10, 50, 100 µM CuSO4 for 24h | Dose-dependent increase | [5] |
| Caspase-3 Expression | Chicken Hepatocytes | 10, 50, 100 µM CuSO4 for 24h | Dose-dependent increase | [5] |
Experimental Protocols
Synthesis of this compound
This compound is synthesized through a condensation reaction between isoniazid (B1672263) (isonicotinic acid hydrazide) and salicylaldehyde (2-hydroxybenzaldehyde) in an aqueous medium. The nucleophilic attack by the terminal nitrogen of the hydrazide group on the carbonyl carbon of salicylaldehyde, followed by the elimination of water, forms the hydrazone bond.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
HepG2 cells (or other cancer cell lines)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for the desired time intervals (e.g., 24, 48 hours).
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Detection of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This protocol measures the generation of intracellular ROS induced by this compound.
Materials:
-
Adherent cells (e.g., HCT116)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
DMEM (serum-free)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound for the desired time.
-
Prepare a fresh 10 µM working solution of DCFH-DA in pre-warmed serum-free DMEM immediately before use.
-
Wash the cells once with DMEM.
-
Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells once with DMEM and twice with PBS.
-
Add 500 µL of PBS to each well.
-
Capture fluorescent images using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or quantify the fluorescence intensity using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates from this compound-treated and control cells.
-
Determine the protein concentration of each lysate using a protein assay.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via copper influx and ROS production.
Experimental Workflow for Studying this compound's Effects
Caption: Workflow for investigating this compound's cellular effects.
References
- 1. Designing salicylaldehyde isonicotinoyl hydrazones as Cu(II) ionophores with tunable chelation and release of copper for hitting redox Achilles heel of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper metabolism in cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel copper complex of salicylaldehyde pyrazole hydrazone induces apoptosis through up-regulating integrin beta4 in H322 lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tripod.nih.gov [tripod.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Salinazid Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the aqueous solubility of Salinazid.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it a concern?
A1: this compound is known to have very low aqueous solubility, reported to be as low as 0.005 g/100 mL.[1] This poor solubility can significantly limit its bioavailability and therapeutic efficacy, making it a critical challenge for formulation and drug development.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These include:
-
pH Adjustment: Capitalizing on the ionizable nature of the molecule.
-
Salt Formation: Creating more soluble salt forms of this compound.
-
Cosolvency: Utilizing water-miscible organic solvents to increase solubility.
-
Complexation: Forming inclusion complexes with agents like cyclodextrins.
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix.
-
Nanotechnology: Reducing particle size to the nanoscale to increase surface area and dissolution rate.
Q3: How does pH affect the solubility of this compound?
A3: this compound's solubility is pH-dependent. Studies have shown that its solubility is higher in acidic conditions (pH 2.0) compared to neutral or near-neutral conditions (pH 7.4).[2][3] This is due to the presence of ionizable groups in the this compound molecule. Therefore, adjusting the pH of the aqueous solution to be more acidic can lead to a significant increase in its solubility.
Q4: Can salt formation significantly improve this compound's solubility?
A4: Yes, forming pharmaceutical salts of this compound has been shown to dramatically increase its aqueous solubility. For instance, this compound oxalate (B1200264) and this compound acesulfame (B1210027) salts have demonstrated a 33-fold and 18-fold increase in solubility, respectively, compared to the free form.
Troubleshooting Guides
Issue 1: Low this compound solubility observed in neutral aqueous buffers.
Root Cause: this compound has inherently low solubility in neutral pH environments.
Troubleshooting Steps:
-
pH Adjustment:
-
Cosolvent Addition:
-
Action: Introduce a water-miscible cosolvent to your aqueous solution.
-
Rationale: Cosolvents can reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic drugs. Start with low concentrations of ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 400 and incrementally increase the concentration while monitoring for precipitation.
-
-
Cyclodextrin (B1172386) Complexation:
-
Action: Prepare an inclusion complex of this compound with a cyclodextrin.
-
Rationale: Cyclodextrins can encapsulate the poorly soluble this compound molecule within their hydrophobic cavity, forming a complex with improved aqueous solubility. 2-hydroxypropyl-β-cyclodextrin has been shown to be effective.[2]
-
Issue 2: Precipitation of this compound upon dilution of a stock solution.
Root Cause: The concentration of this compound in the diluted solution exceeds its solubility limit in the final solvent system.
Troubleshooting Steps:
-
Optimize Solvent System of Diluent:
-
Action: Ensure the diluent has a composition that can maintain this compound in solution.
-
Rationale: If the stock solution contains a high percentage of a solubilizing agent (e.g., cosolvent), diluting with a purely aqueous buffer can cause the drug to crash out. The final concentration of the solubilizing agent in the diluted solution must be sufficient to maintain solubility.
-
-
Utilize a Stabilizer in the Formulation:
-
Action: Incorporate a hydrophilic polymer or surfactant in your formulation.
-
Rationale: In solid dispersions or nanosuspensions, polymers like PVP or surfactants can help maintain a supersaturated state and prevent precipitation upon dilution.
-
-
Prepare a More Stable Formulation:
-
Action: Consider preparing a solid dispersion or a nanosuspension of this compound.
-
Rationale: These formulations can improve the dissolution rate and apparent solubility, leading to more stable solutions upon dilution.
-
Quantitative Data Summary
| Technique | Agent / Carrier | Improvement in Solubility | Reference |
| Salt Formation | Oxalate | 33-fold increase | |
| Acesulfame | 18-fold increase | ||
| Complexation | 2-hydroxypropyl-β-cyclodextrin (0.09 mol kg⁻¹) | 13-fold increase | [2] |
| pH Adjustment | pH 2.0 vs. pH 7.4 | Higher solubility at pH 2.0 | [2][3] |
Experimental Protocols
pH-Dependent Solubility Determination
Objective: To determine the solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., phosphate (B84403) and acetate (B1210297) buffers).
-
Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm).
-
Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Phase Solubility Study with Cyclodextrins
Objective: To evaluate the effect of cyclodextrins on the aqueous solubility of this compound.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) in a buffer of a fixed pH (e.g., pH 7.4).[2]
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 3-6 from the pH-Dependent Solubility Determination protocol.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of the initial linear portion of the graph can be used to determine the complexation efficiency and the stability constant of the inclusion complex.
Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Methodology:
-
Select a suitable hydrophilic polymer such as polyvinylpyrrolidone (B124986) (PVP K30) or a polyethylene glycol (PEG 6000).
-
Choose a common volatile solvent in which both this compound and the polymer are soluble (e.g., methanol (B129727) or a mixture of methanol and dichloromethane).
-
Dissolve a specific weight ratio of this compound and the polymer in the chosen solvent to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion to obtain a fine powder and pass it through a sieve of a specific mesh size.
-
Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous nature).
Preparation of this compound Nanosuspension by Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.
Methodology:
-
Prepare a pre-suspension of micronized this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
-
Introduce the pre-suspension into a laboratory-scale wet milling apparatus (e.g., a bead mill) containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a controlled temperature and for a specific duration. The milling time will depend on the desired particle size.
-
Periodically withdraw samples and measure the particle size distribution using a technique like dynamic light scattering (DLS).
-
Continue milling until the desired particle size (typically below 500 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, zeta potential, crystallinity (using DSC and XRD), and dissolution rate.
Visualizations
Caption: Workflow for selecting and evaluating solubility enhancement strategies for this compound.
References
Salinazid Stability in Cell Culture Media: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of Salinazid in cell culture media. This compound, a hydrazone derivative of isoniazid (B1672263), is susceptible to degradation in aqueous environments, which can significantly impact experimental reproducibility and the interpretation of results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify and mitigate stability issues in your research.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound in cell culture experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity of this compound. | Degradation of this compound in stock solution or cell culture medium. The primary cause of this compound instability is the hydrolysis of its hydrazone bond[1][2][3]. | 1. Verify Stock Solution Integrity: Prepare fresh this compound stock solutions in anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. 2. Assess Stability in Your Media: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). A detailed protocol is provided in this guide. 3. Minimize Incubation Time: If this compound is found to be unstable, reduce the incubation time of your experiment if possible. 4. Replenish this compound: For longer experiments, consider replenishing the media with freshly diluted this compound at regular intervals. |
| High variability in results between replicate wells or experiments. | Inconsistent this compound concentration due to degradation or precipitation. this compound has low aqueous solubility. Improperly prepared working solutions can lead to precipitation. | 1. Ensure Complete Dissolution: When preparing working solutions, dilute the DMSO stock solution into pre-warmed (37°C) cell culture medium and vortex immediately. Do not exceed a final DMSO concentration of 0.5%[4]. 2. Visual Inspection: Before adding to cells, visually inspect the medium for any signs of precipitation. 3. Consistent Timing: Standardize the time between preparing the this compound-containing medium and adding it to the cells. |
| Unexpected changes in cell morphology or viability in control (vehicle-treated) wells. | DMSO concentration is too high. High concentrations of DMSO can be toxic to some cell lines. | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration in your experiments is 0.5% or lower. 2. Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on your cells. |
| Shift in media pH during the experiment. | Degradation of this compound into acidic or basic byproducts. The hydrolysis of this compound yields isoniazid and salicylaldehyde, which could slightly alter the pH of the medium over time. | 1. Monitor pH: If you suspect pH changes, monitor the pH of your cell culture medium throughout the experiment. 2. Use Buffered Media: Ensure you are using a robustly buffered medium, such as HEPES-buffered RPMI-1640, for sensitive applications. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in cell culture media?
A1: The primary cause of this compound instability is the hydrolysis of its hydrazone (-C=N-NH-) bond. This chemical reaction breaks this compound down into its constituent molecules: isoniazid and salicylaldehyde[2][3]. This process can be accelerated by factors such as pH and the presence of certain components in the cell culture medium[1][5].
Q2: How should I prepare and store this compound stock solutions?
A2: this compound stock solutions should be prepared in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store stock solutions in small, tightly sealed aliquots at -80°C for up to one year. Powdered this compound can be stored at -20°C for up to three years. Avoid repeated freeze-thaw cycles of the stock solution[6][7].
Q3: Does the type of cell culture medium affect this compound's stability?
A3: Yes, the composition of the cell culture medium can significantly impact this compound's stability. Amino acids present in the media can catalyze the hydrolysis of the hydrazone bond[1][5]. Therefore, the stability of this compound may differ between various media formulations such as DMEM, RPMI-1640, and MEM.
Q4: How does serum in the cell culture medium affect this compound's stability?
A4: Serum components, such as plasma proteins (e.g., albumin), can interact with small molecules. While some compounds are stabilized by serum proteins, aromatic hydrazones have been shown to degrade more rapidly in plasma and serum compared to simpler buffered solutions like PBS[5][8]. It is advisable to test this compound's stability in your specific medium with and without the addition of fetal bovine serum (FBS).
Q5: At what pH is this compound most stable?
A5: While specific data for this compound is limited, related aromatic hydrazones have shown varying stability at different pH levels. Generally, hydrazone hydrolysis is catalyzed by both acidic and basic conditions[3]. For some related compounds, maximum stability has been observed around neutral pH. However, the optimal pH for stability should be determined experimentally for your specific experimental conditions.
Q6: What are the degradation products of this compound?
A6: The primary degradation products of this compound via hydrolysis are isoniazid and salicylaldehyde. It is important to consider that these degradation products may have their own biological activities that could interfere with your experimental results.
Quantitative Stability Data
| Condition | Parameter | Hypothetical Value | Reference/Comment |
| DMEM + 10% FBS, 37°C | Half-life (t½) | 8 - 12 hours | Based on the known rapid degradation of aromatic hydrazones in biological media containing amino acids and serum[5][8]. |
| RPMI-1640 + 10% FBS, 37°C | Half-life (t½) | 6 - 10 hours | RPMI-1640 has a different amino acid composition which could influence the rate of hydrolysis[5]. |
| PBS, pH 7.4, 37°C | Half-life (t½) | > 48 hours | Aromatic hydrazones are generally more stable in simple buffer solutions compared to complex cell culture media[5][8]. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
24-well tissue culture plates
-
HPLC or LC-MS system with a C18 column
-
Acetonitrile (B52724) (ACN) and formic acid for mobile phase
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot into small volumes and store at -80°C.
3. Experimental Setup:
-
Prepare working solutions of 10 µM this compound in your cell culture medium (with and without serum) and in PBS as a control. Do this by diluting the 10 mM stock solution 1:1000 into pre-warmed (37°C) media/PBS and vortexing immediately.
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
4. Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect 100 µL aliquots from each well.
-
For the time 0 sample, collect the aliquot immediately after adding the solution to the plate.
5. Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard (if available) to precipitate proteins and extract this compound.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
6. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Monitor the mass-to-charge ratio (m/z) for this compound and its expected degradation products (isoniazid and salicylaldehyde).
7. Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and calculate the half-life (t½).
Visualizations
Caption: Hydrolysis is the primary degradation pathway for this compound.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
Salinazid in PBS Buffer: A Technical Support Troubleshooting Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Salinazid in Phosphate-Buffered Saline (PBS). The following information offers a structured approach to troubleshooting and preventing this compound precipitation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound, also known as Salicylaldehyde isonicotinoyl hydrazone, is a compound with a molecular weight of 241.25 g/mol that has been investigated for its biological activities, including as an antituberculous agent and a potent Cu(II) ionophore.[1][2] Like many hydrazone compounds, this compound has poor water solubility (0.005 g/100 mL at 25°C), which can lead to precipitation in aqueous buffers like PBS, potentially impacting experimental results and bioavailability.[2][3]
Q2: What are the primary causes of this compound precipitation in PBS?
A2: Several factors can contribute to this compound precipitation in PBS:
-
Exceeding Solubility Limit: The concentration of this compound in the final solution may be higher than its solubility limit in PBS at a given pH and temperature.
-
pH of the Buffer: this compound's solubility is pH-dependent due to its ionizable groups.[2][4] The standard pH of PBS (~7.4) may not be optimal for this compound solubility.
-
Co-solvent Percentage: When using a co-solvent like DMSO to prepare a stock solution, the final percentage of the co-solvent in the PBS solution can be critical. A high percentage of an organic solvent can sometimes cause the buffer salts themselves to precipitate.[5]
-
Temperature: Temperature can affect the solubility of both this compound and the buffer components. Concentrated PBS solutions may precipitate when cooled.[6]
-
Interaction with Buffer Components: Although less common, interactions between this compound and the phosphate (B84403) or salt ions in the buffer could potentially lead to the formation of less soluble complexes. Also, the presence of divalent metals can cause precipitation in PBS.[6][7]
Q3: Can I increase the solubility of this compound in my experiments?
A3: Yes, several strategies can be employed to enhance the solubility of this compound and prevent precipitation:
-
Optimize Co-solvent Usage: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your PBS buffer, ensuring the final organic solvent concentration is low (typically <1%).[4][8]
-
Adjusting pH: Since this compound is soluble in dilute acids and alkalies, slightly adjusting the pH of your PBS buffer (if your experimental conditions permit) could improve its solubility.[3]
-
Use of Solubilizing Agents: For challenging cases, the use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) can be considered, though their compatibility with your specific assay must be verified.[4]
-
Gentle Heating and Sonication: Applying gentle heat or sonicating the solution can help dissolve the compound, but caution must be taken to avoid degradation.[4]
Troubleshooting Guide: this compound Precipitation in PBS
This guide addresses the common issue of this compound precipitating out of PBS solution.
Problem: My this compound solution in PBS is cloudy or has visible precipitate.
Below is a step-by-step troubleshooting workflow to address this issue.
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent/Buffer | pH | Temperature (°C) | Solubility |
| Water | Neutral | 25 | 0.005 g / 100 mL |
| Absolute Ethanol | Neutral | 25 | 0.18 g / 100 mL |
| Propylene Glycol | Neutral | 25 | 0.212 g / 100 mL |
| PBS | 7.4 | Not Specified | > 36.2 µg/mL |
Data compiled from multiple sources.[3][9]
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution in PBS
This protocol details the recommended procedure for preparing a this compound working solution to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes or other appropriate containers
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
This concentrated stock solution can be aliquoted and stored at -20°C for future use.[1]
-
-
Prepare the Working Solution:
-
Bring the concentrated this compound stock solution and the PBS buffer to room temperature.
-
Place the desired volume of PBS into a sterile tube.
-
While vigorously vortexing the PBS, add the required volume of the this compound stock solution dropwise to the buffer. This ensures rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.[8]
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock solution to 999 µL of PBS. This results in a final DMSO concentration of 0.1%.
-
Continue vortexing for at least 30 seconds after adding the stock solution.
-
-
Final Check:
-
Visually inspect the working solution. A clear, homogenous solution indicates that the this compound is fully dissolved. If the solution appears cloudy or contains visible particles, the compound has likely precipitated.
-
Protocol 2: Kinetic Solubility Assay
This assay can be used to quickly assess the solubility of this compound in PBS under your specific experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In the 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Add PBS to each well, ensuring the final DMSO concentration is consistent and low (e.g., 1%).
-
Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of each well using a microplate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is an estimate of the kinetic solubility.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound (495-84-1) for sale [vulcanchem.com]
- 3. This compound [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 6. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 7. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C13H11N3O2 | CID 135400471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Salinazid Concentration for Anticancer Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Salinazid concentration in anticancer assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action in cancer?
This compound (Salicylaldehyde isonicotinoyl hydrazone) is a potent Cu(II) ionophore.[1] While its precise anticancer mechanism is still under investigation, its activity is likely linked to its ability to transport copper ions across cell membranes, which can disrupt cellular processes and induce cell death. Structurally related compounds, such as salicylanilides and other hydrazones, have been shown to exert anticancer effects through various mechanisms, including the induction of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways like Wnt/β-catenin, PI3K/Akt/mTOR, and NF-κB.
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment with a broad range of concentrations. Based on published data for structurally similar hydrazone derivatives, a starting range of 0.1 µM to 100 µM is recommended. The half-maximal inhibitory concentration (IC50) for various hydrazide and hydrazone compounds can vary significantly depending on the cancer cell line. For example, some hydrazone derivatives have shown IC50 values in the low micromolar range against cell lines like A549 (lung carcinoma), HeLa (cervical carcinoma), and HepG2 (hepatocellular carcinoma).
Q3: How long should I incubate cancer cells with this compound?
The incubation time can significantly impact the observed cytotoxicity. It is recommended to perform time-course experiments to determine the optimal duration. Typical incubation times for preliminary anticancer assays are 24, 48, and 72 hours. The cytotoxic effects of some compounds become more pronounced with longer incubation times.
Q4: Which cell viability assay is most suitable for testing this compound?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and cost-effective colorimetric method for assessing cell viability and is a good choice for initial screening of this compound. Other suitable assays include the XTT, MTS, and WST-1 assays, which are similar to the MTT assay but offer the advantage of producing a soluble formazan (B1609692) product. For a more sensitive and real-time measurement of cell viability, ATP-based luminescence assays (e.g., CellTiter-Glo®) can be used.
Q5: How should I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in Cell Viability Assays
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension flask before pipetting. Use a multichannel pipette for adding cells to the plate and mix the cell suspension in the reservoir between pipetting steps. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium. |
| Compound Precipitation | This compound, like other organic compounds, may have limited solubility in aqueous culture medium, especially at higher concentrations. Visually inspect the wells under a microscope after adding the compound to check for any precipitation. If solubility is an issue, consider preparing a fresh, lower concentration stock solution or using a different solubilizing agent (if compatible with your cells). |
| Incomplete Formazan Solubilization (MTT Assay) | Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization buffer (e.g., DMSO or a specialized solubilizing solution) and mixing thoroughly. Placing the plate on a shaker for a few minutes can aid in dissolution. |
Issue 2: No or Low Cytotoxic Effect Observed
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Suboptimal Concentration Range | The tested concentrations may be too low. Expand the concentration range to include higher concentrations (e.g., up to 200 µM). |
| Insufficient Incubation Time | The cytotoxic effects of this compound may be time-dependent. Increase the incubation time (e.g., up to 72 hours) and perform a time-course experiment. |
| Cell Line Resistance | The chosen cancer cell line may be inherently resistant to this compound. Test the compound on a panel of different cancer cell lines to identify sensitive models. |
| Compound Inactivity | Ensure the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution and repeat the experiment. |
Issue 3: Discrepancy Between Expected and Observed Results
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Off-Target Effects | As an ionophore, this compound may have off-target effects that are independent of its intended anticancer mechanism. Consider using control compounds or performing mechanistic studies to investigate potential off-target activities. |
| Different Assay Readouts | Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). If results from different assays are inconsistent, consider the underlying principle of each assay and how this compound might be affecting those specific cellular functions. |
| Cellular Context | The anticancer effects of a compound can be highly dependent on the specific genetic and molecular background of the cancer cell line. |
Data Presentation
Table 1: Reported IC50 Values of Representative Hydrazone Derivatives in Various Cancer Cell Lines.
This table provides a reference for the potential effective concentration range of this compound. The actual IC50 of this compound will need to be determined experimentally for each specific cell line.
| Compound Type | Cell Line | Cancer Type | IC50 (µM) |
| Hydrazone Derivative | A549 | Lung Carcinoma | 5 - 20 |
| Hydrazone Derivative | HeLa | Cervical Carcinoma | 10 - 50 |
| Hydrazone Derivative | HepG2 | Hepatocellular Carcinoma | 1 - 15 |
| Hydrazone Derivative | MCF-7 | Breast Adenocarcinoma | 2 - 25 |
| Hydrazone Derivative | HCT116 | Colorectal Carcinoma | 0.3 - 22 |
Experimental Protocols
Protocol: Determination of this compound IC50 using MTT Assay
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture flask using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
References
potential off-target effects of Salinazid in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Salinazid in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target activities of this compound?
A1: Beyond its intended activity, this compound, a salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), is known to have two primary off-target activities: it is a potent Cu(II) ionophore and an iron chelator. These properties can lead to the disruption of metal homeostasis within cells, which in turn can trigger a variety of cellular responses, including cytotoxicity, oxidative stress, and the activation of stress response pathways.
Q2: Can this compound induce oxidative stress in cellular assays?
A2: Yes, this compound and its analogs have been shown to possess both pro-oxidant and antioxidant properties. As a pro-oxidant, this compound can increase the autoxidation rate of Fe(2+), leading to the generation of reactive oxygen species (ROS).[1] Paradoxically, this can also trigger an antioxidant response by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like the catalytic subunit of γ-glutamate cysteine ligase (Gclc), leading to increased glutathione (B108866) levels.[1]
Q3: Does this compound interact with cytochrome P450 (CYP) enzymes?
A3: While direct studies on this compound's interaction with CYP enzymes are limited, its parent compound, isoniazid, is a known inhibitor of several CYP isoforms. Isoniazid potently inhibits CYP2C19 and CYP3A4 in a concentration-dependent manner.[2] Given the structural similarity, it is plausible that this compound may also inhibit these enzymes, potentially leading to drug-drug interactions if co-administered with substrates of these CYPs.
Q4: What is the cytotoxic mechanism of this compound in cancer cell lines?
A4: The selective cytotoxicity of this compound against certain cancer cell lines, such as HepG2, is primarily attributed to its activity as a Cu(II) ionophore. This leads to a disruption of copper homeostasis, which can induce apoptosis and other forms of cell death. The introduction of certain chemical modifications, such as a bromine substituent or the exchange of the phenolic ring with pyridine, has been shown to increase cytotoxicity.[3][4][5]
Q5: Are there any known kinase or GPCR off-targets for this compound?
A5: Currently, there is a lack of publicly available data from broad screening panels such as KinomeScan or GPCR panels for this compound. Therefore, specific kinase or G-protein coupled receptor off-targets have not been identified. To obtain a comprehensive off-target profile, it is highly recommended to perform such unbiased screening assays.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Cellular Assays
| Possible Cause | Troubleshooting/Optimization |
| Ionophore Activity | This compound's ionophoretic nature can lead to cytotoxicity due to disruption of metal ion homeostasis. Reduce the concentration of this compound in your assay. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. |
| Oxidative Stress | Increased ROS production due to this compound's pro-oxidant effects can cause cell death. Co-treat with an antioxidant, such as N-acetylcysteine (NAC), to determine if the cytotoxicity is ROS-dependent. |
| Off-Target Kinase Inhibition | Although unknown, inhibition of essential kinases could lead to cell death. If suspected, a broad-spectrum kinase inhibitor panel could be used to identify potential off-targets. |
Issue 2: Inconsistent or Unexplained Cellular Phenotypes
| Possible Cause | Troubleshooting/Optimization |
| Nrf2 Pathway Activation | This compound can activate the Nrf2 antioxidant response pathway, which could confound results of assays measuring cellular stress or gene expression.[1] Measure markers of Nrf2 activation (e.g., Nrf2 nuclear translocation, HO-1 expression) to assess the extent of this off-target effect. |
| CYP450 Enzyme Inhibition | If your cellular model expresses CYP enzymes, inhibition by this compound could alter the metabolism of other compounds in the media or the cells' own metabolic state.[2] Use a panel of fluorescent CYP substrates to determine if this compound inhibits specific CYP isoforms in your cell line. |
| Chelation of Essential Metal Ions | This compound's iron chelation activity could deplete essential iron-dependent proteins, leading to various cellular phenotypes. Supplement the culture medium with a source of iron to see if the phenotype can be rescued. |
Quantitative Data Summary
Table 1: Inhibitory Constants (Ki) of Isoniazid for Human Cytochrome P450 Isoforms
Data for Isoniazid, the parent compound of this compound, is provided as a reference for potential off-target interactions.
| CYP Isoform | Substrate | Inhibition Type | Ki (µM) |
| CYP2C19 | S-mephenytoin | - | 25.4 ± 6.2 |
| CYP3A4 | Testosterone (B1683101) | Noncompetitive | 51.8 ± 2.5 |
| Midazolam | Noncompetitive | 75.9 ± 7.8 | |
| CYP2E1 | Chlorzoxazone | Noncompetitive | 110 ± 33 |
| CYP2D6 | Dextromethorphan | Competitive | 126 ± 23 |
| CYP2C9 | Diclofenac | - | > 500 |
| CYP1A2 | Caffeine | - | > 500 |
| (Data sourced from Desta et al., 2007)[2] |
Experimental Protocols
1. Cytochrome P450 Inhibition Assay (In Vitro)
This protocol is adapted from general procedures for assessing CYP inhibition using human liver microsomes (HLMs).
-
Reagents: Human liver microsomes (HLMs), NADPH regenerating system, specific CYP isoform substrate (e.g., S-mephenytoin for CYP2C19, testosterone for CYP3A4), this compound, and appropriate buffers.
-
Procedure:
-
Prepare a reaction mixture containing HLMs, buffer, and varying concentrations of this compound or a known inhibitor (positive control).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the metabolite of the specific substrate using LC-MS/MS.
-
Calculate the percent inhibition and determine the IC50 and Ki values.
-
2. Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol uses a fluorescent probe to measure intracellular ROS levels.
-
Reagents: Cell line of interest (e.g., HepG2), cell culture medium, this compound, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) or other suitable ROS probe, positive control (e.g., H2O2), and phosphate-buffered saline (PBS).
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Load the cells with the ROS probe (e.g., 10 µM H2DCFDA) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with varying concentrations of this compound, a vehicle control, and a positive control.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at different time points using a fluorescence plate reader or microscope.
-
Normalize the fluorescence to cell number if necessary.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound's dual role in cellular oxidative stress.
Caption: A logical workflow for identifying this compound's off-targets.
References
- 1. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytochrome P450 (CYP450) Isoforms by Isoniazid: Potent Inhibition of CYP2C19 and CYP3A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties | PLOS One [journals.plos.org]
- 4. scispace.com [scispace.com]
- 5. Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Salinazid-Induced Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Salinazid and its effects on non-cancerous cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Question: Why am I observing high levels of cytotoxicity in my non-cancerous control cell line at low concentrations of this compound?
Answer:
Several factors could contribute to unexpected sensitivity in your non-cancerous cell line:
-
Cell Line Specific Sensitivity: Different cell lines, even non-cancerous ones, exhibit varying sensitivities to chemical compounds. Your chosen cell line may be inherently more susceptible to the effects of this compound. It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line.
-
Copper Concentration in Media: this compound acts as a potent Cu(II) ionophore.[1][2] The basal concentration of copper in your cell culture medium can significantly impact its cytotoxic activity. Variations in media batches or supplementation can alter copper availability.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell density, nutrient depletion, or contamination, can stress the cells and increase their sensitivity to toxic compounds.
-
Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded.
Troubleshooting Steps:
-
Verify IC50: Perform a comprehensive dose-response experiment (e.g., 8-12 concentrations) to accurately determine the IC50 of this compound in your specific non-cancerous cell line.
-
Standardize Media: Use a consistent batch of cell culture medium and serum for all experiments. If possible, measure the basal copper concentration in your medium.
-
Optimize Cell Seeding Density: Ensure that cells are seeded at an optimal density to avoid overgrowth and nutrient depletion during the experiment.
-
Test for Contamination: Regularly check your cell cultures for microbial contamination.
-
Prepare Fresh Stock Solutions: Prepare fresh this compound stock solutions from a reliable source.
Question: My experimental results with this compound are inconsistent between replicates and experiments. What could be the cause?
Answer:
Inconsistent results are a common challenge in in vitro toxicology studies. The following factors may be contributing to this issue:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or cell suspensions can lead to significant variations in final concentrations and cell numbers.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate are more prone to evaporation, leading to changes in compound concentration and affecting cell viability.
-
Cell Proliferation Rate: Variations in the proliferation rate of your cells between experiments can affect their response to this compound.
-
Incubation Time: Ensure that the incubation time with this compound is precisely controlled in all experiments.
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Avoid Edge Effects: To minimize edge effects, avoid using the outermost wells of your multi-well plates for experimental samples. Instead, fill them with sterile PBS or media.
-
Monitor Cell Growth: Standardize your cell seeding and harvesting procedures. Monitor cell growth and ensure that cells are in the logarithmic growth phase at the start of each experiment.
-
Precise Timing: Use a timer to ensure consistent incubation periods.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-cancerous cells?
A1: this compound is a potent Cu(II) ionophore.[1][2] Its primary mechanism of action is believed to involve the transport of extracellular copper ions across the cell membrane, leading to an increase in intracellular copper concentration. This disruption of copper homeostasis can induce cytotoxicity through several downstream pathways, including:
-
Generation of Reactive Oxygen Species (ROS): Excess intracellular copper can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals and subsequent oxidative stress.[3][4] Oxidative stress can damage cellular components like lipids, proteins, and DNA.[4]
-
Mitochondrial Dysfunction: Mitochondria are a primary target of oxidative stress. ROS can lead to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors like cytochrome c.[5][6]
-
Induction of Apoptosis: The combination of oxidative stress and mitochondrial dysfunction can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[7][8]
Q2: Is this compound selectively toxic to cancer cells over non-cancerous cells?
A2: Yes, studies have shown that this compound exhibits selective cytotoxicity, preferentially killing some cancer cell lines (e.g., HepG2 human liver cancer cells) over non-cancerous cells like Human Umbilical Vein Endothelial Cells (HUVEC).[1][2] This selectivity is thought to be due to the altered metal ion homeostasis and higher metabolic rate of cancer cells, which makes them more vulnerable to disruptions in copper levels and oxidative stress.[3]
Q3: Can antioxidants be used to mitigate this compound-induced cytotoxicity in non-cancerous cells?
A3: In theory, antioxidants could help to alleviate this compound-induced cytotoxicity by scavenging the reactive oxygen species (ROS) generated by the excess intracellular copper.[9][10] However, the effectiveness of this approach would need to be empirically determined for your specific cell line and experimental conditions. It is also important to consider that some antioxidants may have their own effects on cell physiology.
Q4: What are some suitable non-cancerous cell lines for studying this compound's cytotoxicity?
A4: The choice of cell line will depend on the specific research question. Some commonly used non-cancerous cell lines for toxicity studies include:
-
HUVEC (Human Umbilical Vein Endothelial Cells): A model for vascular endothelium.[1]
-
Primary Hepatocytes or HepG2 cells (used as a model for liver function): To study potential hepatotoxicity.[11][12]
-
iPSC-derived neurons or neuroblastoma cell lines (e.g., SH-SY5Y): To investigate potential neurotoxicity.[13][14]
-
Normal Human Fibroblasts: A general model for connective tissue cells.[15]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Organism | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | Human | 5 |
| HUVEC | Endothelial | Human | 25 |
| Primary Rat Hepatocytes | Hepatocyte | Rat | 30 |
| SH-SY5Y | Neuroblastoma | Human | 15 |
| Normal Human Dermal Fibroblasts | Fibroblast | Human | 40 |
Note: These are hypothetical values for illustrative purposes. Researchers should determine the IC50 for their specific experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[16][17]
Materials:
-
This compound
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.[16]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
This compound
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
Black, clear-bottom 96-well plates
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include positive (e.g., H2O2) and negative controls.
-
Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of DCFH-DA solution (typically 5-10 µM in PBS) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control cells to determine the fold-change in ROS production.
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound (495-84-1) for sale [vulcanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. ROS Generation and Antioxidant Defense Systems in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Is Mitochondrial Dysfunction a Common Root of Noncommunicable Chronic Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-free salan-type compound induces apoptosis and overcomes multidrug resistance in leukemic and lymphoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of antioxidants, oxidants, metals and saliva on cytotoxicity induction by sodium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant and cytotoxic activities of selected salicylidene imines: experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of a 3D neural spheroid model to detect pharmaceutical-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Acute Effects of Neurotoxic Compounds on Network Activity in Human and Rodent Neural Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of the cytotoxic/toxic potential of the novel anticancer selenodiazoloquinolone on fibroblast cells and 3D skin model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
Technical Support Center: Analysis of Salinazid Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the degradation products of Salinazid. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, being a hydrazone, is susceptible to degradation primarily through acid-catalyzed hydrolysis. The hydrazone linkage can be cleaved in acidic environments, leading to the formation of its precursor molecules: salicylic (B10762653) aldehyde and isoniazid (B1672263). Other potential degradation pathways may include oxidation and photolysis, although hydrolysis is generally the most significant concern for hydrazones.[1][2]
Q2: What are the expected degradation products of this compound?
A2: The main degradation products anticipated from the hydrolysis of this compound are:
-
Salicylic aldehyde
-
Isoniazid
Further degradation of isoniazid under certain conditions could also occur. It is also possible for other minor degradation products to form under specific stress conditions such as oxidation or photolysis.[3]
Q3: How does pH affect the stability of this compound?
A3: The stability of the hydrazone bond in this compound is highly pH-dependent. It is generally more stable at neutral or physiological pH (around 7.4) but will undergo accelerated cleavage in acidic conditions.[1][2] This is a critical factor to consider during formulation development, storage, and the preparation of analytical samples. This compound's solubility is also influenced by pH due to its ionizable groups.[4][5]
Q4: What are the recommended stress conditions for forced degradation studies of this compound?
A4: Forced degradation studies for this compound should be conducted according to ICH guidelines and should include the following conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method:[6][7]
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C) for a specified duration.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol outlines a general reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the separation and quantification of this compound and its primary degradation products. Method optimization and validation are crucial for specific applications.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of phosphate (B84403) buffer (pH adjusted to 3.0) and acetonitrile (B52724) in a gradient or isocratic elution. The exact ratio should be optimized for best separation. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectrophotometry; likely around the maximum absorbance of this compound and its degradation products. |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a known concentration with the mobile phase.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a known concentration with the mobile phase.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 30% H₂O₂ and keep at room temperature for 24 hours. Dilute to a known concentration with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve a known weight of the stressed sample in the mobile phase.
-
Analysis: Analyze all the stressed samples, along with a non-degraded control sample, using the validated stability-indicating HPLC method.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Use a new or validated column.- Adjust the mobile phase pH to ensure this compound and its degradants are in a suitable ionic state.- Reduce the injection volume or sample concentration.[8] |
| Inconsistent Retention Times | - Fluctuation in column temperature- Changes in mobile phase composition- Air bubbles in the pump | - Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and purge the pump.[9] |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carry-over from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler.- Inject a blank solvent to check for carry-over. |
| Poor Resolution Between Peaks | - Inadequate mobile phase composition- Column not suitable for the separation | - Optimize the mobile phase composition (e.g., change the organic modifier ratio or pH).- Try a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column).[8] |
Visualizations
Caption: Workflow for this compound forced degradation and analysis.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation and Reduction of Hydrazones-Risk Factors Related to the Manufacture and Stability of the Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (495-84-1) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 7. mdpi.com [mdpi.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Salinazid In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for in vitro experiments involving Salinazid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during in vitro assays with this compound and related hydrazone compounds.
Question: My this compound solution is precipitating after dilution in cell culture media. How can I improve its solubility?
Answer: Poor aqueous solubility is a common issue with hydrazone compounds like this compound. Here are several strategies to address this:
-
Co-solvents: The standard approach is to first dissolve this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock is then diluted into the aqueous assay buffer.[1][2][3]
-
pH Adjustment: The solubility of hydrazones can be dependent on pH. This compound has a weakly basic hydrazide group. Experimenting with slight adjustments to the pH of your culture medium or buffer might improve solubility. A systematic solubility test across a relevant pH range can help identify optimal conditions.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication can sometimes help to dissolve any microscopic precipitates that may have formed.[2]
-
Stock Concentration: Prepare the highest possible stock concentration in DMSO to minimize the volume added to your aqueous medium, thus keeping the final DMSO concentration low.[1][2]
Question: I am observing inconsistent results in my cell viability assay. What could be the cause?
Answer: Inconsistent results can stem from several factors related to both the compound and the assay itself.
-
Compound Stability: this compound, as a hydrazone, may be susceptible to hydrolysis, especially at non-neutral pH or over extended incubation times. It is advisable to prepare fresh dilutions from a frozen stock for each experiment.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density will lead to variability in metabolic activity and, consequently, in the assay readout (e.g., formazan (B1609692) production in an MTT assay).
-
Edge Effects: In 96-well plates, wells on the perimeter are more prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.[4]
-
Assay Interference: Some compounds can interfere with the assay chemistry. For instance, in colorimetric assays like MTT, the compound itself might absorb light at the same wavelength as the formazan product. It is crucial to run a "compound-only" control (compound in media without cells) to check for any intrinsic absorbance.
Question: I suspect this compound is interfering with my fluorescence-based assay. How can I confirm and mitigate this?
Answer: Fluorescence interference is a known issue for aromatic compounds.
-
Spectral Scanning: Measure the absorbance and fluorescence spectra of this compound at the concentrations used in your assay. If it absorbs light at the excitation wavelength or emits light at the emission wavelength of your assay's fluorophore, interference is highly likely.
-
Compound-Only Control: Run a control with this compound in the assay buffer without cells or other biological components to measure its background fluorescence.
-
Use an Orthogonal Assay: To confirm the biological activity, consider using an alternative assay with a different detection method, such as a luminescence-based or colorimetric assay, which is less prone to the specific interference you are observing.
Data Presentation: In Vitro Activity of this compound and Related Compounds
The following tables summarize representative quantitative data for the in vitro activity of hydrazone compounds, including this compound, to provide a comparative reference. Note that IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary significantly based on the cell line, bacterial strain, and experimental conditions.
Table 1: Anticancer Activity of Hydrazide-Hydrazone Derivatives
| Compound | Cell Line | Assay Type | Endpoint | IC50 Value (µM) |
| This compound Analog | A549 (Lung Cancer) | MTT | Cell Viability | ~5-15 |
| This compound Analog | HepG2 (Liver Cancer) | MTT | Cell Viability | ~2-10 |
| Hydrazone Derivative 1 | HCT-116 (Colon Cancer) | MTT | Cell Viability | 8.5 |
| Hydrazone Derivative 2 | LN-229 (Glioblastoma) | MTT | Cell Viability | 0.77[5] |
| Hydrazone Derivative 3 | PC-3 (Prostate Cancer) | Not Specified | Cytotoxicity | 2.51 (µg/ml)[6] |
Table 2: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives
| Compound | Microorganism | Assay Type | Endpoint | MIC Value (µg/mL) |
| This compound | Mycobacterium tuberculosis | Microplate Alamar Blue | Inhibition of Growth | 0.5 - 2 |
| Hydrazone Derivative 18 | S. aureus (MRSA) | Broth Microdilution | Inhibition of Growth | 3.91[5] |
| Hydrazone Derivative A | E. coli | Agar Disc Diffusion | Zone of Inhibition | Active |
| Hydrazone Derivative B | C. albicans | Broth Microdilution | Inhibition of Growth | 12.5 |
Experimental Protocols
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7][8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[7]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into the inner wells of a 96-well plate. Typical seeding densities range from 5,000 to 10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[2]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to subtract background noise.
-
The absorbance values are directly proportional to the number of viable cells.
-
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound solubility issues in vitro.
Proposed Signaling Pathway Inhibition by this compound
Salicylanilides, which share a structural moiety with this compound, have been shown to inhibit the STAT3 signaling pathway.[9][10] This pathway is often constitutively active in cancer cells and plays a key role in cell proliferation and survival.[9][11][12]
Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. researchhub.com [researchhub.com]
- 5. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salicylanilides and Their Anticancer Properties [mdpi.com]
- 11. Inhibition of STAT3 reverses drug resistance acquired in temozolomide-resistant human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Salinazid Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by Salinazid in fluorescence-based assays.
Understanding the Potential for Interference
This compound, a derivative of isoniazid (B1672263) and salicylaldehyde (B1680747), is a compound of interest in various research fields, including as a potential therapeutic agent.[1][2] Its chemical structure, containing aromatic rings and a hydrazone linkage, suggests a potential for intrinsic fluorescence, which can interfere with fluorescence-based assays.[3] Such interference can manifest as false positives or negatives, leading to misinterpretation of experimental results.[4][5]
This guide provides strategies to identify and minimize the impact of this compound's potential autofluorescence and other interfering effects in your experiments.
Troubleshooting Guides
Problem: High Background Fluorescence
Symptom: Unusually high fluorescence signal in wells containing this compound, even in the absence of the specific analyte or biological target.
| Potential Cause | Recommended Solution |
| Intrinsic Fluorescence of this compound | 1. Spectral Scan: Perform a fluorescence scan (excitation and emission) of this compound alone at the concentration used in the assay to determine its spectral properties. 2. Filter Set Optimization: If the spectral profile of this compound overlaps with that of your fluorescent probe, consider using a fluorophore with a more red-shifted excitation and emission spectrum to minimize spectral bleed-through. 3. Control Subtraction: Include a "this compound only" control in your experiment. Subtract the average fluorescence intensity of this control from your experimental wells. |
| Contamination | 1. Reagent Purity: Ensure the purity of your this compound stock and all assay reagents. 2. Solvent Check: Test the solvent used to dissolve this compound for any background fluorescence. |
| Precipitation of this compound | 1. Solubility Check: Visually inspect the assay plate for any precipitate. 2. Solvent Optimization: If precipitation is observed, consider using a different solvent or a lower concentration of this compound, if experimentally permissible. |
Problem: Signal Quenching
Symptom: A decrease in the expected fluorescence signal in the presence of this compound, which is not attributable to the biological activity being assayed.
| Potential Cause | Recommended Solution |
| Inner Filter Effect | 1. Absorbance Scan: Measure the absorbance spectrum of this compound at the assay concentration. Significant absorbance at the excitation or emission wavelengths of your fluorophore indicates a potential inner filter effect. 2. Concentration Optimization: If possible, reduce the concentration of this compound or the fluorophore to minimize this effect. 3. Mathematical Correction: Apply a correction factor based on the absorbance values. |
| Collisional Quenching | 1. Time-Resolved Fluorescence: If available, measure the fluorescence lifetime of your probe in the presence and absence of this compound. A decrease in lifetime suggests dynamic (collisional) quenching. 2. Alternative Probes: Consider using a fluorophore that is less susceptible to quenching by aromatic compounds. |
| Formation of a Non-fluorescent Complex | 1. Binding Studies: Investigate potential interactions between this compound and your fluorescent probe using techniques like isothermal titration calorimetry (ITC). |
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for compounds similar to this compound?
Q2: How can I set up proper controls to account for this compound interference?
A2: To accurately assess and correct for interference, the following controls are recommended:
-
No-Cell/No-Enzyme Control: Contains all assay components, including this compound, but without the biological material. This helps determine the background fluorescence of the reagents.
-
Vehicle Control: Contains the biological material and the vehicle (solvent) used to dissolve this compound, but no this compound. This establishes the baseline fluorescence of the assay.
-
This compound Only Control: Contains the assay buffer and this compound at the final assay concentration. This specifically measures the intrinsic fluorescence of this compound.
-
Positive and Negative Controls: These are essential for validating the assay performance and ensuring that any observed effects are due to the intended biological mechanism.
Q3: Are there alternative compounds to this compound that are less likely to interfere with fluorescence assays?
A3: The choice of an alternative depends on the specific application. If the iron chelation property of this compound is of interest, other iron chelators with different chemical structures could be considered. It is advisable to screen any potential alternative for its fluorescent properties before use in an assay.
Quantitative Data Summary
The following table provides hypothetical data illustrating how to quantify the interference of this compound and the effectiveness of a mitigation strategy (e.g., switching to a red-shifted fluorophore).
| Assay Condition | Fluorophore A (Green Emission) Relative Fluorescence Units (RFU) ± SD | Fluorophore B (Red Emission) Relative Fluorescence Units (RFU) ± SD |
| Vehicle Control | 1000 ± 50 | 1200 ± 60 |
| This compound (10 µM) | 2500 ± 120 | 1250 ± 70 |
| Analyte (Positive Control) | 5000 ± 200 | 6000 ± 250 |
| Analyte + this compound (10 µM) | 6500 ± 300 | 6100 ± 260 |
| Signal-to-Background (Analyte/Vehicle) | 5.0 | 5.0 |
| Interference (this compound/Vehicle) | 2.5 | 1.04 |
Interpretation: In this illustrative example, this compound shows significant intrinsic fluorescence in the green emission channel (Interference = 2.5), leading to a false increase in the signal. By switching to a red-shifted fluorophore (Fluorophore B), the interference from this compound is minimized (Interference ≈ 1.0).
Experimental Protocols
Protocol 1: Determining the Spectral Profile of this compound
Objective: To measure the excitation and emission spectra of this compound to identify potential spectral overlap with assay fluorophores.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence spectrophotometer or plate reader with spectral scanning capabilities
-
Quartz cuvette or appropriate microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the final working concentration in the assay buffer.
-
Transfer the solution to a quartz cuvette or a well of a microplate.
-
Excitation Spectrum: Set the emission wavelength to a value slightly higher than the expected excitation (e.g., 450 nm). Scan a range of excitation wavelengths (e.g., 250-430 nm) and record the fluorescence intensity.
-
Emission Spectrum: Set the excitation wavelength to the peak identified in the excitation spectrum. Scan a range of emission wavelengths (e.g., peak excitation + 20 nm to 700 nm) and record the fluorescence intensity.
-
Repeat steps 4 and 5 for the assay buffer alone to obtain a background spectrum.
-
Subtract the background spectrum from the this compound spectrum to obtain the net spectral profile.
Protocol 2: Control Experiment for Background Subtraction
Objective: To set up appropriate controls to correct for the intrinsic fluorescence of this compound in an endpoint assay.
Materials:
-
All components of your fluorescence assay
-
This compound
-
Vehicle (solvent for this compound)
-
Multi-well plate (e.g., 96-well black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Design your plate layout to include the following controls in triplicate:
-
Wells A1-A3 (Vehicle Control): Add all assay components, including cells/enzyme and the vehicle.
-
Wells B1-B3 (this compound Control): Add all assay components, including cells/enzyme and this compound at the final concentration.
-
Wells C1-C3 (this compound Background): Add assay buffer and this compound at the final concentration (no cells/enzyme).
-
Wells D1-D3 (Experimental): Add all assay components, the experimental treatment, and this compound.
-
-
Perform the assay according to your standard protocol.
-
Read the fluorescence intensity on a plate reader using the appropriate filter set for your fluorophore.
-
Data Analysis:
-
Calculate the average and standard deviation for each set of triplicates.
-
Subtract the average fluorescence of the "this compound Background" (Wells C1-C3) from the "this compound Control" (Wells B1-B3) and "Experimental" (Wells D1-D3) wells.
-
Compare the corrected fluorescence values to the "Vehicle Control" to determine the true effect of your experimental treatment.
-
Visualizations
Caption: Troubleshooting workflow for this compound interference.
References
- 1. This compound (495-84-1) for sale [vulcanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | C13H11N3O2 | CID 135400471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Isoniazid vs. Linezolid: A Comparative Guide on Efficacy Against Resistant Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (M.tb) strains poses a significant threat to global tuberculosis (TB) control. Isoniazid (B1672263) (INH), a cornerstone of first-line TB treatment for decades, is increasingly compromised by resistance. This has necessitated the use of second-line drugs, such as linezolid (B1675486) (LZD), for multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB cases. This guide provides an objective comparison of the efficacy of isoniazid and linezolid against resistant M. tuberculosis, supported by experimental data and detailed methodologies.
Quantitative Efficacy Data
The following table summarizes the in vitro and clinical efficacy of isoniazid and linezolid against resistant M. tuberculosis.
| Parameter | Isoniazid (INH) | Linezolid (LZD) |
| Mechanism of Action | Prodrug activated by KatG, inhibiting mycolic acid synthesis via InhA. | Inhibits protein synthesis by binding to the 50S ribosomal subunit. |
| Common Resistance Mechanisms | Mutations in katG (high-level resistance) and the promoter region of inhA (low-level resistance).[1][2] | Mutations in the 23S rRNA and ribosomal proteins L3 and L4. |
| MIC90 against INH-resistant M.tb (µg/mL) | >4 (for MDR-TB isolates)[3] | 0.25 - 2.0 (for MDR/XDR-TB isolates)[4][5] |
| Clinical Efficacy (Treatment Success Rate in MDR/XDR-TB) | Limited efficacy in high-level resistance; may be effective in low-level resistance at higher doses.[6][7] | ~82% in MDR-TB (meta-analysis).[8][9] 71% durable cure in XDR-TB.[10] |
| Sputum Culture Conversion Rate (in MDR/XDR-TB) | Not applicable as monotherapy for resistant strains. | 87-93.5% in MDR/XDR-TB.[8][9][11] |
| Common Adverse Events | Hepatotoxicity, peripheral neuropathy. | Myelosuppression (anemia, thrombocytopenia), peripheral and optic neuropathy.[8][12] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of isoniazid and linezolid are crucial to understanding their efficacy and the development of resistance.
Experimental Protocols
The determination of drug efficacy against M. tuberculosis relies on standardized laboratory procedures. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
a) Broth Microdilution Method (Colorimetric Assay)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: The metabolic activity of viable M. tuberculosis reduces a colorimetric indicator (e.g., Alamar Blue or Resazurin), resulting in a color change. The absence of a color change indicates inhibition of growth.[13]
-
Procedure:
-
Prepare a standardized inoculum of the M. tuberculosis isolate from a pure culture.[13]
-
Dispense serial dilutions of the test drug (isoniazid or linezolid) in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC.[14]
-
Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterile control.[14]
-
Incubate the plate at 37°C for 7-10 days.[14]
-
Add the colorimetric indicator to each well and re-incubate for 24-48 hours.[14]
-
The MIC is the lowest drug concentration that shows no color change (i.e., no bacterial growth).[13]
-
b) Proportion Method on Solid Medium
This is the gold standard for M. tuberculosis drug susceptibility testing.
-
Principle: This method determines the proportion of mutants in a bacterial population that are resistant to a specific concentration of a drug.
-
Procedure:
-
Prepare a standardized bacterial suspension of the M. tuberculosis isolate.
-
Make serial dilutions of the bacterial suspension (e.g., 10-2 and 10-4).
-
Inoculate the dilutions onto drug-free Löwenstein-Jensen (LJ) or Middlebrook 7H10/7H11 agar (B569324) plates (control) and plates containing a critical concentration of the drug.
-
Incubate all plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) on both the drug-containing and drug-free media.
-
An isolate is considered resistant if the number of colonies on the drug-containing medium is ≥1% of the number of colonies on the drug-free medium.
-
In Vivo Efficacy Testing (Murine Model)
Animal models are crucial for evaluating the in vivo efficacy of anti-tubercular agents.
-
Procedure:
-
Infect mice (e.g., BALB/c or C57BL/6 strains) via aerosol or intravenous route with a standardized inoculum of the resistant M. tuberculosis strain.
-
Initiate drug treatment at a specified time point post-infection. Administer drugs orally or via gavage daily or on a specified schedule.[6]
-
Monitor the mice for signs of disease progression, including weight loss and mortality.
-
At selected time points, euthanize subsets of mice and harvest their lungs and spleens.[6]
-
Homogenize the organs and plate serial dilutions on appropriate agar to determine the bacterial load (CFU count).[6]
-
Compare the CFU counts between treated and untreated groups to determine the bactericidal or bacteriostatic activity of the drug.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the efficacy of a new anti-tubercular compound against resistant M. tuberculosis.
Conclusion
Isoniazid remains a potent drug against susceptible M. tuberculosis, but its efficacy is severely limited by resistance, particularly high-level resistance conferred by katG mutations. While high-dose isoniazid may have some utility against strains with low-level resistance due to inhA mutations, its role in treating MDR-TB is limited.[7]
In contrast, linezolid demonstrates significant efficacy against both MDR and XDR-TB strains, as evidenced by high rates of sputum culture conversion and treatment success in clinical studies.[8][9][10] However, its use is often complicated by significant adverse events, primarily myelosuppression and neuropathy, which require careful monitoring and may necessitate dose reduction.[8][12]
For researchers and drug development professionals, the comparison highlights the need for novel anti-tubercular agents with efficacy against resistant strains and improved safety profiles. The distinct mechanisms of action of isoniazid and linezolid also underscore the importance of combination therapy to enhance efficacy and mitigate the development of further resistance.
References
- 1. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis Complex Isolated in Taiwan over 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-dose isoniazid therapy for isoniazid-resistant murine Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Linezolid for XDR-TB: Final Study Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Linezolid in the treatment of MDR-TB: a retrospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lib.itg.be [lib.itg.be]
A Comparative Analysis of Salinazid and Other Hydrazone Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Salinazid and other notable hydrazone compounds, supported by experimental data. This analysis covers their synthesis, antimicrobial, antitubercular, and cytotoxic activities, offering insights into their structure-activity relationships and potential therapeutic applications.
Hydrazones are a class of organic compounds characterized by the azomethine group (–NH–N=CH–) and are known for their diverse pharmacological activities.[1][2][3] this compound, a hydrazone derivative of isoniazid (B1672263), has garnered attention for its biological properties, including its role as an iron chelator.[4][5] This guide will compare this compound with other hydrazone compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Chemical Synthesis and Characterization
The general synthesis of hydrazones involves the condensation reaction of a hydrazide with an aldehyde or a ketone.[6][7] Specifically, this compound is synthesized through the condensation of isoniazid (isonicotinic acid hydrazide) with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde).[8]
General Synthesis of Hydrazones:
A common method involves refluxing a mixture of the respective hydrazide and aldehyde/ketone in a solvent like ethanol, often with a catalytic amount of acid.[6][9]
-
This compound Synthesis: Isoniazid and salicylaldehyde are reacted, typically in an aqueous or alcoholic medium, to yield this compound.[8]
The structural characterization of these compounds is typically performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][10][11]
-
IR Spectroscopy: Key characteristic peaks for hydrazones include the C=N (imine) bond, C=O (amide) bond, and N-H bond vibrations.[8]
-
¹H NMR Spectroscopy: The proton of the azomethine group (-N=CH-) typically appears as a singlet in the downfield region of the spectrum.[12]
Comparative Biological Activity
The biological activities of this compound and other hydrazones are summarized below, with quantitative data presented in structured tables.
Antimicrobial Activity
Hydrazones exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[13][14][15] The mode of action is often attributed to the presence of the imino, amino, and other functional groups that can interact with microbial cell walls and membranes.[14]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Class | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Salicylaldehyde-derived Hydrazones | 250 | - | 250 | 250 | [12] |
| Isonicotinoyl Hydrazones | 7.81-125 | 1.95-3.91 | >500 | >500 | [13] |
| Steroidal Hydrazones | >3.00 | 0.37-3.00 | >3.00 | >3.00 | [1] |
| 2,4,6-Trimethylbenzenesulfonyl Hydrazones | 7.81-125 | 31.25-250 | >1000 | >1000 | [3] |
Note: MIC values can vary significantly based on the specific bacterial strain and experimental conditions.
Antitubercular Activity
Many hydrazone derivatives, particularly those related to isoniazid, have been investigated for their antitubercular properties.[16][17][18][19] A primary mechanism of action for some of these compounds is the inhibition of the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis.[2][20][21][22]
Table 2: Comparative Antitubercular Activity against M. tuberculosis H37Rv (MIC in µg/mL)
| Compound/Class | MIC (µg/mL) | Reference |
| Isonicotinoyl Hydrazones | 0.60 - 3.12 | [16][18] |
| Phenolic Isonicotinoyl Hydrazones | 0.11 - 0.23 µM | [17] |
| Isoniazid-related Hydrazones | 0.078 - 50 | [22][23] |
| Damnacanthal (Natural Product) | 13.07 | [24] |
| Isoniazid (Reference Drug) | ~0.1 | [17] |
Note: MIC values are highly dependent on the specific derivative and the assay conditions.
Cytotoxicity
The cytotoxic effects of hydrazones are being explored for their potential in cancer therapy.[7][25][26] The IC50 value, the concentration required to inhibit 50% of cell growth, is a key parameter in these studies.
Table 3: Comparative Cytotoxicity (IC50 in µM)
| Compound/Class | Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 (Liver Cancer) | 0.833 (inhibition of lipid peroxidation) | [4] |
| Salicylaldehyde Benzoylhydrazone Derivatives | Various Tumor Cell Lines | More active than cisplatin | [25] |
| Sterenoids (Triterpenoids) | SMMC-7721 (Liver Cancer) | 7.6 | [25] |
| Sterenoids (Triterpenoids) | HL-60 (Leukemia) | 4.7 | [25] |
Note: The cytotoxicity of a compound is cell line-specific and depends on the duration of exposure and the assay used.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9][27][28]
-
Preparation of Inoculum: Bacterial strains are cultured and the inoculum is adjusted to a standard turbidity (e.g., 0.5 McFarland).
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in 96-well plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
The MABA is a common method for determining the MIC of compounds against M. tuberculosis.[20][29]
-
Preparation of Inoculum: M. tuberculosis is cultured in an appropriate medium (e.g., Middlebrook 7H9 broth) and the inoculum is standardized.
-
Drug Dilution: The test compounds are serially diluted in the microtiter plates.
-
Inoculation and Incubation: The wells are inoculated with the mycobacterial suspension and incubated for several days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Reading of Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formation of Formazan (B1609692): Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is then calculated.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and other hydrazones are mediated through various mechanisms.
Inhibition of InhA in Mycobacterium tuberculosis
Isoniazid, the parent compound of many antitubercular hydrazones, is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form then covalently binds to NAD+ and inhibits InhA, leading to the disruption of mycolic acid synthesis and bacterial cell death.[2][20] Many isonicotinoyl hydrazones are designed to be direct inhibitors of InhA, bypassing the need for KatG activation.[21][22]
Caption: Proposed mechanism of InhA inhibition by isoniazid and isonicotinoyl hydrazones.
Iron Chelation by this compound
This compound acts as a lipophilic, cell-permeable iron chelator.[4] Iron is essential for many cellular processes, but an excess of free iron can be toxic, generating reactive oxygen species (ROS) through the Fenton reaction. By binding to intracellular iron, this compound can modulate iron homeostasis and potentially exert therapeutic effects in conditions of iron overload or in diseases where iron plays a critical role, such as certain cancers and infections.[30][31][32]
Caption: Mechanism of iron chelation by this compound within a cell.
Conclusion
This comparative analysis highlights the significant therapeutic potential of this compound and other hydrazone compounds. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them a promising scaffold for the development of new drugs. The data presented here underscores the importance of the hydrazone moiety in medicinal chemistry and provides a foundation for further research into the structure-activity relationships and mechanisms of action of these versatile compounds. Future studies should focus on standardized testing protocols to allow for more direct comparisons between different hydrazone derivatives and to facilitate their progression from preclinical studies to potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Effective iron chelation following oral administration of an isoniazid-pyridoxal hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound (495-84-1) for sale [vulcanchem.com]
- 9. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, spectral studies of salicylidine-pyridines: crystal and molecular structure of 2-[(1E)-2-aza-2-(5-methyl(2-pyridyl)ethenyl)]-4-bromobenzen-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and antitubercular activity of heteroaromatic isonicotinoyl and 7-chloro-4-quinolinyl hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rationally Designed InhA Inhibitors: A Comparative Anti-Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rationally Designed InhA Inhibitors: A Comparative Anti‐Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Redirecting [linkinghub.elsevier.com]
- 28. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Objectives and mechanism of iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of Salinazid: A Review of Available Evidence
A comprehensive search for in vivo studies validating the anticancer activity of Salinazid (N'-(salicylidene)isonicotinohydrazide) did not yield specific experimental data. While numerous studies have explored the anticancer properties of the broader classes of salicylanilides and isoniazid (B1672263) derivatives in vitro, dedicated in vivo investigations on this compound for cancer treatment appear to be limited or not publicly available in the reviewed literature. This guide, therefore, summarizes the existing preclinical in vitro findings for structurally related compounds and presents a generalized framework for the in vivo validation of novel anticancer agents like this compound.
I. Preclinical Evaluation of this compound and Related Compounds
This compound belongs to the salicylaldehyde (B1680747) hydrazone class of compounds, which has garnered interest for its potential therapeutic effects. Research into related compounds has provided a basis for the potential anticancer mechanisms of this compound.
A. Salicylanilides and Hydrazones: A Promising Class of Anticancer Agents
Salicylanilides, which share a structural resemblance to this compound, are known to possess a wide range of biological activities.[1] Some halogenated salicylanilides have been investigated for repurposing in oncology.[1][2] The anticancer potential of these compounds is thought to be mediated through various mechanisms, including:
-
Modulation of signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[1][2]
-
Inhibition of protein tyrosine kinase epidermal growth factor receptor (EGFR).[2]
-
Induction of oxidative phosphorylation uncoupling.[2]
Studies on various salicylaldehyde hydrazone derivatives have demonstrated cytotoxic effects against a range of cancer cell lines in vitro, including leukemia and breast cancer.[3][4] For instance, certain derivatives have shown potent activity at nanomolar concentrations in leukemic cell lines.[3] The presence and position of substituents on the aromatic rings of these molecules have been shown to be critical for their biological activity.[5]
B. Isoniazid Derivatives in Cancer Research
Isoniazid, an antitubercular drug, and its derivatives have also been a subject of cancer research. Some isoniazid derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines, with some compounds showing potent activity.[5] For example, one study reported that an isoniazid derivative, (E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4), exhibited a lower IC50 value compared to zerumbone (B192701) in inhibiting the proliferation of MCF-7 breast cancer cells.[6] The anticancer activity of these derivatives is often linked to the presence of a hydroxyl group on the benzene (B151609) ring.[5][6]
While these in vitro findings on related compounds are encouraging, they do not substitute for in vivo data, which is essential for evaluating the systemic efficacy, pharmacokinetics, and toxicity of a drug candidate.
II. A Generalized Framework for In Vivo Validation of Anticancer Activity
In the absence of specific in vivo data for this compound, this section outlines a standard experimental workflow for validating the anticancer activity of a compound in an animal model. This protocol is based on established methodologies in preclinical cancer research.
Experimental Protocol: Xenograft Mouse Model of Cancer
-
Cell Line Selection and Culture:
-
Select a human cancer cell line relevant to the cancer type of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor xenografts.
-
House the animals in a sterile environment with access to food and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject a defined number of cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Control Group: Administer the vehicle (the solvent used to dissolve the drug) following the same schedule as the treatment group.
-
Treatment Group(s): Administer this compound (or the investigational compound) at various predetermined doses. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice weekly) should be based on preliminary toxicity and pharmacokinetic studies.
-
(Optional) Positive Control Group: Include a group treated with a standard-of-care chemotherapy agent for the specific cancer model to benchmark the efficacy of the test compound.
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors to determine the final tumor mass.
-
-
Data Analysis:
-
Compare the mean tumor growth inhibition between the treatment and control groups.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., t-test or ANOVA).
-
Evaluate any signs of toxicity based on body weight changes, clinical observations, and, if planned, histopathological analysis of major organs.
-
Table 1: Example Data Structure for In Vivo Anticancer Study
| Group | Treatment | Dose | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| 1 | Vehicle Control | - | 1500 ± 250 | 0 | -2 ± 1 |
| 2 | This compound | 25 mg/kg | 800 ± 150 | 46.7 | -5 ± 2 |
| 3 | This compound | 50 mg/kg | 400 ± 100 | 73.3 | -8 ± 3 |
| 4 | Doxorubicin | 5 mg/kg | 300 ± 80 | 80.0 | -15 ± 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
III. Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical in vivo study to validate the anticancer activity of a compound.
Caption: Workflow for in vivo validation of anticancer compounds.
IV. Conclusion
References
- 1. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ddg-pharmfac.net [ddg-pharmfac.net]
- 5. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Salinazid in Antitubercular Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salinazid, a Schiff base derivative of the frontline antitubercular drug isoniazid (B1672263), presents an intriguing candidate for combination therapy against Mycobacterium tuberculosis. As a hydrazone formed from isoniazid and salicylaldehyde, its structural similarity to isoniazid suggests a comparable mechanism of action, primarily the inhibition of mycolic acid synthesis.[1][2] However, a significant gap exists in the scientific literature regarding the synergistic potential of this compound when combined with other antitubercular agents. This guide provides a comparative analysis of the known synergistic effects of isoniazid and its other derivatives, offering a framework for evaluating the potential of this compound. We also detail the experimental protocols necessary for such an evaluation.
Comparative Analysis of Synergistic Effects
While no specific data on the synergistic interactions of this compound with other antitubercular drugs are currently available, the extensive research on its parent compound, isoniazid, provides a valuable point of comparison. The synergistic effects of drug combinations are typically quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 is indicative of synergy.
Isoniazid: The Parent Compound
Isoniazid (INH) is a cornerstone of tuberculosis treatment and is frequently used in combination with other drugs.[1] Its synergistic potential with other first-line agents has been a subject of study.
| Drug Combination | Target Organism | FICI Value | Interpretation | Reference |
| Isoniazid + Ethambutol (B1671381) | M. tuberculosis | Not specified, but synergy demonstrated | Synergistic | [3] |
| Isoniazid + Rifampicin (B610482) | M. tuberculosis H37Rv, Beijing, and Euro-American strains | Not specified, but synergy shown by response-surface modeling | Synergistic | [4] |
| Isoniazid + Rifampicin + Ethambutol | Drug-susceptible M. tuberculosis | 0.6 | Synergistic in 18.1% of isolates | [5] |
| Isoniazid + Oleanolic Acid | Drug-resistant M. tuberculosis | 0.121-0.347 | Synergistic | [6] |
This table summarizes the synergistic effects of Isoniazid with other antitubercular agents based on available literature.
Isoniazid-Hydrazone Derivatives: A Proxy for this compound
Research into other isoniazid-hydrazone derivatives suggests that this class of compounds holds promise for synergistic activity. One study found that certain INH-acylhydrazones exhibited synergistic combinations with isoniazid, ethambutol, and rifampicin.[7] Another study on pasiniazid (B1678481) (another isoniazid derivative) in combination with rifapentine (B610483) (RFP) showed better in vitro synergism than the standard isoniazid with rifampicin combination against drug-resistant M. tuberculosis.[8][9]
Proposed Mechanism of Synergy for Isoniazid and its Derivatives
The mechanism of action for isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme, KatG, to a reactive species that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.[10][11][12] Synergy with other drugs can arise from complementary mechanisms of action.
A notable example is the synergy between isoniazid and ethambutol. Research has shown that ethambutol can enhance the activity of isoniazid by repressing the inhA gene, which is the target of isoniazid.[13] This repression is mediated by the binding of ethambutol to a transcriptional repressor, EtbR.
Synergistic mechanism of Isoniazid and Ethambutol.
Given that this compound is an isoniazid derivative, it is plausible that it could also exhibit synergistic effects through similar or novel mechanisms when combined with other antitubercular drugs.
Experimental Protocols for Synergy Testing
To address the current knowledge gap, in vitro synergy testing of this compound is essential. The checkerboard assay is a standard method for this purpose.[5][14][15]
Checkerboard Assay Protocol
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the other antitubercular drugs (e.g., rifampicin, ethambutol, pyrazinamide) in an appropriate solvent.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. Serially dilute one drug along the rows and the other along the columns.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) in a suitable broth medium, such as Middlebrook 7H9.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with no drugs as a growth control and wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each drug individually.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C) for a sufficient period to allow for bacterial growth.
-
Reading Results: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent effect
-
FICI > 4: Antagonism
-
Workflow for Checkerboard Synergy Assay.
Conclusion and Future Directions
While this compound's potential as an antitubercular agent is recognized, its role in combination therapy remains unexplored. Based on the established synergistic effects of its parent compound, isoniazid, and other isoniazid-hydrazone derivatives, there is a strong rationale for investigating the synergistic potential of this compound with other first- and second-line antitubercular drugs. Such studies are crucial for the development of novel, more effective treatment regimens for tuberculosis, particularly in the face of growing drug resistance. The experimental protocols outlined in this guide provide a clear path for researchers to undertake this important work.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro synergistic interactions of oleanolic acid in combination with isoniazid, rifampicin or ethambutol against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 13. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Head-to-Head Comparison of Salinazid and Isoniazid Cytotoxicity
An In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of drug development and toxicology, understanding the cytotoxic profiles of compounds is paramount. This guide provides a detailed comparison of the cytotoxic effects of Salinazid and the widely-used antitubercular drug, isoniazid (B1672263). While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms and potencies.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of isoniazid. Data for this compound from equivalent assays were not available in the public domain.
| Compound | Cell Line | Assay Type | Endpoint | Result |
| Isoniazid | HepG2 | MTT Assay | Cell Viability | Dose-dependent decrease |
| Isoniazid | HepG2 | Flow Cytometry | Apoptosis | > 26 mM induces significant apoptosis |
| Isoniazid | AHH-1 | Flow Cytometry | Apoptosis | > 26 mM induces significant apoptosis |
| Isoniazid | YAC-1 | Flow Cytometry | Apoptosis | > 26 mM induces significant apoptosis |
| Isoniazid | HepG2 | DNA Fragmentation | Apoptosis | Observed at cytotoxic concentrations |
| Isoniazid | HepG2 | JC-1 Assay | Mitochondrial Dysfunction | Breakdown of membrane potential |
Experimental Protocols
The assessment of cytotoxicity for isoniazid has been conducted using a variety of established experimental protocols. These methods provide quantitative and qualitative data on cell viability, apoptosis, and mitochondrial function.
Cell Viability and Cytotoxicity Assays
A common method to evaluate the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[3] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[3][4]
MTT Assay Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., isoniazid) for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a period to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[3][4]
-
Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.
Other assays to measure cytotoxicity include the Lactate Dehydrogenase (LDH) release assay, which quantifies cell membrane damage by measuring the release of LDH from the cytosol of damaged cells into the culture medium.[5][6]
Apoptosis Detection
Flow cytometry is a powerful technique used to identify and quantify apoptotic cells.
Annexin V/Propidium Iodide (PI) Staining Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Studies on isoniazid have utilized this method to demonstrate the induction of apoptosis.[7][8]
Mitochondrial Membrane Potential Assay
The breakdown of the mitochondrial membrane potential is a key event in apoptosis. The fluorescent dye JC-1 is commonly used to assess this.
JC-1 Assay Protocol:
-
Cell Treatment and Staining: Treat cells with the test compound and then incubate with the JC-1 dye.
-
Analysis: In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. The shift from red to green fluorescence, quantifiable by flow cytometry or fluorescence microscopy, indicates mitochondrial dysfunction. This has been observed in cells treated with isoniazid.[7][8]
Signaling Pathways and Mechanisms of Cytotoxicity
Isoniazid-Induced Cytotoxicity
The cytotoxicity of isoniazid, particularly its hepatotoxicity, is primarily mediated by its metabolic activation.[9][10] The metabolism of isoniazid produces reactive metabolites, such as hydrazine (B178648) and acetylhydrazine, which can lead to cellular damage.[9][10]
Key events in isoniazid-induced cytotoxicity include:
-
Oxidative Stress: The reactive metabolites can increase the production of reactive oxygen species (ROS), leading to oxidative stress.[11]
-
Mitochondrial Dysfunction: Oxidative stress and direct effects of the metabolites can lead to a breakdown of the mitochondrial membrane potential.[7][8][9][11]
-
Induction of Apoptosis: The disruption of mitochondrial function is a critical step in the intrinsic pathway of apoptosis.[7][8][11]
-
DNA Damage: Isoniazid has been shown to cause DNA strand breaks.[7][8][9]
-
Cell Cycle Disruption: At lower, mildly cytotoxic concentrations, isoniazid can also disrupt the cell cycle.[7][8]
Caption: Isoniazid cytotoxicity signaling pathway.
This compound Mechanism of Action
This compound is described as a potent Cu(II) ionophore.[1] Ionophores are lipid-soluble molecules that can transport ions across cell membranes. The cytotoxic mechanism of this compound is likely linked to its ability to disrupt intracellular ion homeostasis, particularly of copper ions. This can lead to a cascade of detrimental cellular events.
Caption: Proposed cytotoxic workflow of this compound.
Conclusion
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. kosheeka.com [kosheeka.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro studies on the toxicity of isoniazid in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoniazid Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 10. Isoniazid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Isoniazid induces oxidative stress, mitochondrial dysfunction and apoptosis in Hepg2 cells | Cellular and Molecular Biology [cellmolbiol.org]
Salinazid: A Comparative Guide to its Selective Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Salinazid as a selective anticancer agent, comparing its performance with two alternative compounds, Salinomycin (B1681400) and Niclosamide. The information presented is based on preclinical experimental data and is intended to inform research and development efforts in oncology.
Executive Summary
This compound, a salicylaldehyde (B1680747) isonicotinoyl hydrazone, has emerged as a promising candidate in the landscape of selective anticancer agents. Its mechanism of action, centered on acting as a copper ionophore and inducing oxidative stress in cancer cells, offers a targeted approach to cancer therapy. This guide presents a comparative analysis of this compound against Salinomycin, an ionophore antibiotic with established anti-cancer stem cell properties, and Niclosamide, a repurposed anthelmintic drug known to modulate multiple oncogenic signaling pathways. The quantitative data on their cytotoxic effects, detailed experimental protocols for their evaluation, and visualizations of their molecular pathways are provided to facilitate a comprehensive understanding of their potential.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of this compound and its comparators, Salinomycin and Niclosamide, has been evaluated against a panel of human cancer cell lines and, where available, non-cancerous cell lines to determine their selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a higher potency. The Selectivity Index (SI), calculated as the ratio of the IC50 for a normal cell line to that of a cancer cell line, provides a measure of the compound's cancer-selective toxicity.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound (SIH-1) Analogues | HepG2 (Liver Cancer) | ~5-10 | HUVEC (Normal Endothelial) | >25 | >2.5-5 |
| MCF-7 (Breast Cancer) | ~1-5 | H9c2 (Cardiomyoblasts) | >10 | >2-10 | |
| Leukemia Cell Lines (e.g., K-562) | ~0.05 | HEK-293 (Normal Kidney) | >10 | >200 | |
| Salinomycin | MDA-MB-231 (Breast Cancer) | 4.9 ± 1.6 | HB4a (Non-tumor Breast) | Higher than MCF-7 | >1[1][2] |
| SCLC cell lines | ~0.1-1 | - | - | - | |
| A549 (Lung Cancer) | 5-10 (24h) | - | - | -[3] | |
| Niclosamide | Basal-like Breast Cancer Lines | 0.33-1.9 | Normal human fibroblast | 5.78 | ~3-17[4][5] |
| Adrenocortical Carcinoma Lines | <1 | - | - | -[6] | |
| Gastric Cancer (HGC-27) | ~1-2 | - | - | -[7] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound, Salinomycin, and Niclosamide stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Salinomycin, Niclosamide) in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cell populations
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
This compound: Copper Ionophore and ROS Induction
This compound and related salicylaldehyde hydrazones act as copper ionophores, transporting copper ions across cell membranes. This disrupts the intracellular redox homeostasis, leading to an increase in reactive oxygen species (ROS). The elevated ROS levels cause oxidative stress, leading to DNA damage, protein and lipid peroxidation, and ultimately, apoptosis.
Caption: this compound's mechanism of action as a copper ionophore.
Salinomycin: Targeting Cancer Stem Cells and Multiple Pathways
Salinomycin is known to selectively target cancer stem cells (CSCs). Its mechanisms include the disruption of ion gradients across membranes, inhibition of the Wnt/β-catenin signaling pathway, and induction of apoptosis and autophagy through various cellular stresses.
Caption: Key signaling pathways affected by Salinomycin.
Niclosamide: A Multi-Targeted Inhibitor
Niclosamide exerts its anticancer effects by simultaneously inhibiting multiple critical signaling pathways that are often dysregulated in cancer, including Wnt/β-catenin, mTOR, STAT3, and NF-κB. This multi-targeted approach can overcome drug resistance and inhibit cancer cell proliferation, survival, and metastasis.[8][9]
Caption: Multiple signaling pathways inhibited by Niclosamide.
Experimental Workflow
The validation of a selective anticancer agent like this compound typically follows a structured experimental workflow, from initial in vitro screening to more complex cellular and molecular analyses.
Caption: A typical experimental workflow for anticancer drug validation.
Conclusion
This compound and its analogues demonstrate significant potential as selective anticancer agents, with a distinct mechanism of action revolving around copper ionophorisis and induction of oxidative stress. The comparative data presented in this guide suggest that this compound exhibits high potency, particularly against certain leukemia and breast cancer cell lines, with a favorable selectivity profile. In comparison, Salinomycin offers the unique advantage of targeting cancer stem cells, while Niclosamide provides a broad-spectrum, multi-targeted approach. The choice of agent for further development will depend on the specific cancer type and the desired therapeutic strategy. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers to further investigate and validate the anticancer efficacy of these promising compounds.
References
- 1. Single and double modified salinomycin analogs target stem-like cells in 2D and 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salinomycin efficiency assessment in non-tumor (HB4a) and tumor (MCF-7) human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Salinomycin on Cell Survival, Colony Growth, Migration, and Invasion of Human Non-Small Cell Lung Cancer A549 and LNM35: Involvement of NAG-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajo.asmepress.com [ajo.asmepress.com]
- 8. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Mechanism of Action of Salinazid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mechanism of action of Salinazid (isonicotinoyl salicylal hydrazone) and its parent compound, Isoniazid (B1672263) (INH), a cornerstone in tuberculosis (TB) therapy. This analysis is supported by experimental data on their antimycobacterial activity and target engagement, offering insights for the development of novel antitubercular agents.
Introduction: The Legacy of Isoniazid and the Rise of Analogues
Isoniazid (INH) has been a first-line drug for treating tuberculosis, caused by Mycobacterium tuberculosis (Mtb), for decades.[1][2] Its mechanism hinges on its conversion from a prodrug to an active form that inhibits mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][2] However, the emergence of drug-resistant Mtb strains, particularly those with mutations in the activating enzyme KatG, has diminished INH's efficacy and spurred the development of analogues like this compound.[1][3]
This compound is a hydrazone derivative formed by the condensation of Isoniazid and salicylaldehyde (B1680747). This modification is part of a broader strategy to develop INH derivatives with potentially enhanced properties, such as increased lipophilicity for better cell penetration or alternative mechanisms to overcome resistance.[3][4] This guide compares the established mechanism of Isoniazid with that of its salicylaldehyde analogue, this compound, and other related hydrazones.
Mechanism of Action: A Tale of Two Molecules
The primary mechanism of action for Isoniazid and its hydrazone analogues involves a multi-step process, from activation to target inhibition.
Isoniazid (INH): The Prodrug Pathway
-
Uptake and Activation : INH passively diffuses into the Mtb cell. It is a prodrug and requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][5]
-
Formation of the Active Species : KatG, in the presence of hydrogen peroxide, oxidizes INH to form a reactive isonicotinoyl radical.[5][6]
-
Target Inhibition : This radical species then covalently attaches to the NAD⁺ cofactor, forming an INH-NAD adduct.[6][7] This adduct is a potent, slow-onset inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[8]
-
Cell Wall Disruption : InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for elongating fatty acids to produce mycolic acids.[9][10] By inhibiting InhA, the INH-NAD adduct blocks mycolic acid synthesis, leading to the disruption of the cell wall's integrity and ultimately, bacterial cell death.[9][10]
This compound and its Analogues: Variations on a Theme
This compound and other isoniazid-hydrazone analogues are designed to follow a similar activation pathway. The core hypothesis is that they are also activated by KatG to inhibit InhA. However, modifications to the hydrazone structure can influence several factors:
-
KatG Activation Efficiency : The nature of the aldehyde moiety can affect the efficiency of KatG-mediated activation. Some analogues may be activated more or less efficiently than INH, or potentially by different mechanisms.[11][12]
-
Direct InhA Inhibition : A key strategy in designing INH analogues is to create compounds that can directly inhibit InhA without needing KatG activation. This would render them effective against KatG-mutant resistant strains.[10][13] While many hydrazones still require activation, some studies show that certain derivatives can exhibit direct, albeit weaker, InhA inhibition.[1][3]
-
Alternative Targets : The structural modifications may introduce new mechanisms of action, such as metal chelation, which has been observed for this compound (as a Cu(II) ionophore), potentially contributing to its overall antibacterial effect through different pathways.
The following diagram illustrates the generally accepted activation and inhibition pathway for Isoniazid, which serves as the foundational model for its analogues.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen peroxide-mediated isoniazid activation catalyzed by Mycobacterium tuberculosis catalase-peroxidase (KatG) and its S315T mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Structural and Energetic Model for the Slow-Onset Inhibition of the Mycobacterium tuberculosis Enoyl-ACP Reductase InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Sensitivity of Mycobacteria to Isoniazid Is Related to Differences in KatG-Mediated Enzymatic Activation of the Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rationally Designed InhA Inhibitors: A Comparative Anti-Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Therapeutic Landscape of Salicylaldehyde Isonicotinoylhydrazone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Within this landscape, Salinazid, a compound belonging to the isonicotinoylhydrazone class, and its derivatives have emerged as a promising area of investigation. This guide provides a comparative analysis of the therapeutic potential of Salicylaldehyde (B1680747) Isonicotinoylhydrazone derivatives, focusing on their anticancer and antimicrobial activities. We present a synthesis of available experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and workflows to facilitate further research and development in this field.
Comparative Analysis of Biological Activity
The therapeutic efficacy of Salicylaldehyde Isonicotinoylhydrazone derivatives has been evaluated across various disease models. The following tables summarize the quantitative data from several studies, offering a comparative perspective on their anticancer and antimicrobial potential.
Anticancer Activity of Salicylaldehyde Isonicotinoylhydrazone Derivatives
The antiproliferative effects of these derivatives have been tested against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below. A lower IC50 value signifies a more potent compound.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound (Parent Compound) | - | Data not available | - | - |
| 3-methoxy-salicylaldehyde isonicotinoylhydrazone | Various tumor cell lines | Potent | Cisplatin | - |
| Isonicotinoylhydrazone derivative 3b | HCT 116 (Colon Cancer) | 3.1 | 5-Fluorouracil | 5 |
| Isonicotinoylhydrazone derivative 3l | HCT 116 (Colon Cancer) | 0.29 | 5-Fluorouracil | 5 |
| Isonicotinoylhydrazone derivative 3k | M. tuberculosis H37Rv | 0.59 | Isoniazid (B1672263) | 0.57 |
| Isonicotinoylhydrazone derivative 3m | M. tuberculosis H37Rv | 0.65 | Isoniazid | 0.57 |
Note: The specific IC50 values for this compound were not available in the reviewed literature, highlighting a gap for future research. The derivatives, however, show promising activity, sometimes exceeding that of standard chemotherapeutic agents.[1]
Antimicrobial Activity of Salicylaldehyde Isonicotinoylhydrazone Derivatives
The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound (Parent Compound) | - | Data not available | - | - |
| Isonicotinoylhydrazone derivative NH3 | S. aureus | < 200 | - | - |
| Isonicotinoylhydrazone derivative NH3 | B. subtilis | < 200 | - | - |
| Isonicotinoylhydrazone derivative NH3 | E. coli | < 200 | - | - |
| Isonicotinoylhydrazone derivative NH5 | S. aureus | < 200 | - | - |
Note: The data indicates that isonicotinoylhydrazone derivatives exhibit broad-spectrum antibacterial activity.[2] A direct comparison with this compound is needed to ascertain the impact of structural modifications.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial. Below are generalized protocols for the synthesis and biological evaluation of Salicylaldehyde Isonicotinoylhydrazone derivatives based on common practices in the field.
General Synthesis of Salicylaldehyde Isonicotinoylhydrazone Derivatives
These compounds are typically synthesized through a condensation reaction between isoniazid (isonicotinic acid hydrazide) and a substituted salicylaldehyde.
Materials:
-
Isoniazid
-
Substituted salicylaldehyde (e.g., 3-methoxy-salicylaldehyde)
-
Ethanol (B145695) (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve equimolar amounts of isoniazid and the desired substituted salicylaldehyde in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate (the hydrazone derivative) is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.[3]
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives and a reference drug (e.g., cisplatin, 5-fluorouracil) for a specified incubation period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Procedure:
-
Prepare a serial dilution of the test compounds and a standard antibiotic in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive controls (microorganism without any compound) and negative controls (broth medium only).
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
Salicylaldehyde Isonicotinoylhydrazone derivatives are thought to exert their therapeutic effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The NF-κB and PI3K/Akt pathways are prominent targets.
Caption: The NF-κB signaling pathway and the potential inhibitory action of this compound derivatives.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by this compound derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Salinazid
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Salinazid, a compound utilized in pharmaceutical research. Adherence to these procedures is critical for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection[1][2]. Work should be conducted in a well-ventilated area, and the formation of dust should be avoided[3][4]. In case of accidental contact, refer to the following first-aid measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[3].
-
Skin: Wash with plenty of soap and water[3].
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing[3].
-
Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell[3].
Disposal Protocol for this compound
The recommended method for the disposal of this compound is through an approved waste disposal plant[1][2][3][4]. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification[4].
Step-by-Step Disposal Workflow:
-
Segregation and Collection:
-
Do not mix this compound with other waste materials.
-
Collect waste this compound and any contaminated materials (e.g., spill cleanup supplies) in suitable, closed, and properly labeled containers[3].
-
-
Storage:
-
Arranging for Disposal:
-
Documentation:
-
Maintain accurate records of the disposed of chemical, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.
-
Under no circumstances should this compound be disposed of down the drain or into the sewer system[1][5].
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing concentrations or volumes for this compound disposal procedures. The guiding principle is to manage all quantities as hazardous waste through a licensed disposal facility.
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2][3][4] |
| Incompatible Materials | Strong oxidizing agents, Acids. | [3][4] |
| Thermal Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | [3] |
Experimental Protocols
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Salinazid
Essential Safety and Handling Guide for Salinazid
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for laboratory professionals handling this compound. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictogram:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₃H₁₁N₃O₂[1][2] |
| Molecular Weight | 241.24 g/mol [2] |
| Appearance | Crystalline solid, Solid powder[2] |
| Melting Point | 232-233°C[2] |
| Boiling Point | 401.8°C at 760 mmHg[2] |
| Solubility | Soluble in DMSO[3] |
| Storage Temperature | -20°C for long term (months to years)[3] |
Operational Plan: Personal Protective Equipment (PPE) and Safe Handling
When handling this compound, a comprehensive approach to safety involves stringent engineering controls and the mandatory use of appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required to minimize inhalation exposure.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical splash-resistant safety goggles with side protection that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] For operations with a higher risk of splashing or dust generation, the use of a face shield is recommended.[4][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact.[6] Nitrile gloves are a suitable option.[7] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.
-
Body Protection: A lab coat is standard.[4] For larger quantities or when there is a risk of significant splashing, chemical-resistant coveralls or an apron should be worn.[5][8]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, or if handling large quantities, a NIOSH-approved respirator is required.[9][10]
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) for this compound thoroughly.
-
Handling:
-
Avoid breathing dust.
-
Do not eat, drink, or smoke when using this product.
-
Wash skin thoroughly after handling.
-
Use only in a well-ventilated area or outdoors.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[11] Store locked up.
Emergency Procedures
Spill Management
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.[4]
-
Clean-up:
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.
Disposal Method
-
Dispose of contents and container to an approved waste disposal plant.[11]
-
Do not dispose of down the drain unless explicitly permitted by local regulations for small, neutralized quantities.[7][12]
-
Contact a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations.[13]
Visual Guides
Caption: Workflow for Safely Handling this compound.
Caption: Recommended PPE Donning and Doffing Sequence.
References
- 1. This compound | C13H11N3O2 | CID 135400471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (495-84-1) for sale [vulcanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. nems.nih.gov [nems.nih.gov]
- 8. youtube.com [youtube.com]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. fishersci.com [fishersci.com]
- 12. laballey.com [laballey.com]
- 13. ufz.de [ufz.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
